molecular formula C23H38N10O5 B12409857 Phe-Arg-Arg-Gly

Phe-Arg-Arg-Gly

Cat. No.: B12409857
M. Wt: 534.6 g/mol
InChI Key: RNZLMFKPAJWWPY-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phe-Arg-Arg-Gly (FRRG) is a synthetic tetrapeptide that serves as a critical substrate for the enzyme cathepsin B, making it a valuable component in advanced cancer research and targeted drug delivery system development . Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a wide range of malignant tumors, including breast, colorectal, and prostate cancers, where it plays a key role in tumor invasion, metastasis, and angiogenesis . The core research value of the this compound sequence lies in its utilization as a cleavable linker in prodrug constructs and self-assembling carrier-free nanoparticles . In these innovative systems, a therapeutic agent like doxorubicin is conjugated to the peptide; the prodrug remains inactive until it encounters the tumor microenvironment . The overexpressed cathepsin B then specifically recognizes and cleaves the FRRG sequence, releasing the active drug directly at the tumor site . This mechanism enables highly selective cytotoxicity toward cathepsin B-overexpressing tumor cells while significantly reducing off-target toxicity to normal tissues, thereby improving the therapeutic window of chemotherapeutic agents . Researchers employ this compound to create activatable, albumin-binding prodrugs for prolonged circulation and enhanced tumor accumulation, as well as to engineer carrier-free nanotherapeutics that overcome limitations associated with traditional nanoparticle excipients . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C23H38N10O5

Molecular Weight

534.6 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C23H38N10O5/c24-15(12-14-6-2-1-3-7-14)19(36)32-17(9-5-11-30-23(27)28)21(38)33-16(8-4-10-29-22(25)26)20(37)31-13-18(34)35/h1-3,6-7,15-17H,4-5,8-13,24H2,(H,31,37)(H,32,36)(H,33,38)(H,34,35)(H4,25,26,29)(H4,27,28,30)/t15-,16-,17-/m0/s1

InChI Key

RNZLMFKPAJWWPY-ULQDDVLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Phe-Arg-Arg-Gly (FRRG) Peptide Sequence: A Cathepsin B-Cleavable Linker for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide sequence Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG) has emerged as a critical component in the design of targeted cancer therapeutics. Its primary function lies in its specific recognition and cleavage by Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in a wide range of tumor cells and the tumor microenvironment. This property makes the FRRG sequence an ideal candidate for use as a cleavable linker in prodrug design, particularly for potent cytotoxic agents such as doxorubicin (DOX). By incorporating the FRRG linker, doxorubicin can be rendered inactive while in circulation, minimizing systemic toxicity. Upon accumulation in the tumor tissue, facilitated by the enhanced permeability and retention (EPR) effect, the FRRG linker is cleaved by the abundant Cathepsin B, leading to the localized release of active doxorubicin and targeted cancer cell death. This guide provides a comprehensive overview of the function of the FRRG peptide sequence, with a focus on its application in FRRG-doxorubicin (FRRG-DOX) prodrugs and nanoparticles. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to serve as a valuable resource for professionals in the field of oncology drug development.

Core Function of the this compound Sequence: A Substrate for Cathepsin B

The principal function of the this compound peptide sequence is to act as a specific substrate for the endopeptidase activity of Cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that plays a significant role in various physiological processes, including protein turnover. However, its expression and activity are often upregulated in malignant tumors, where it is involved in tumor progression, invasion, and metastasis.[1]

The specificity of the FRRG sequence for Cathepsin B allows for the design of prodrugs that are selectively activated within the tumor microenvironment. In the context of a FRRG-doxorubicin conjugate, the peptide linker maintains the doxorubicin in an inactive state, thereby reducing its toxicity to healthy tissues during systemic circulation. Once the conjugate reaches the tumor site, the high concentration of Cathepsin B cleaves the peptide bond within the FRRG sequence, liberating the active doxorubicin to exert its cytotoxic effects on the cancer cells.[1][2]

Quantitative Data on FRRG-Doxorubicin Nanoparticles

The formulation of FRRG-doxorubicin conjugates into nanoparticles can further enhance their therapeutic efficacy by improving their pharmacokinetic profile and tumor accumulation. Here, we summarize key quantitative data from studies on FRRG-DOX nanoparticles.

ParameterValueCell Line/ModelReference
Nanoparticle Size
Average Diameter213 nm-[1]
In Vivo Antitumor Efficacy
Tumor Growth InhibitionSignificant delay compared to saline and free DOXHT-29 human colon adenocarcinoma tumor-bearing mice

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of FRRG-doxorubicin conjugates and nanoparticles.

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase peptide synthesis (SPPS) of the FRRG peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Arg):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids (Arg and Phe) in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Conjugation of FRRG Peptide to Doxorubicin

This protocol outlines the conjugation of the synthesized FRRG peptide to doxorubicin via an amide bond.

Materials:

  • This compound peptide

  • Doxorubicin hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 1 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of Doxorubicin: Dissolve doxorubicin hydrochloride in DMSO. Add EDC (1.5 eq) and NHS (1.5 eq) to the solution and stir at room temperature for 4 hours to activate the carboxyl group.

  • Conjugation Reaction:

    • Dissolve the FRRG peptide in DMSO.

    • Add the peptide solution to the activated doxorubicin solution.

    • Add TEA to adjust the pH to ~8.0.

    • Stir the reaction mixture at room temperature overnight in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis tubing.

    • Dialyze against PBS at 4°C for 48 hours with frequent buffer changes to remove unreacted reagents.

    • Lyophilize the purified FRRG-doxorubicin conjugate.

  • Characterization: Confirm the successful conjugation using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Formulation and Characterization of FRRG-DOX Nanoparticles

This protocol describes the self-assembly method for forming FRRG-DOX nanoparticles.

Materials:

  • FRRG-doxorubicin conjugate

  • Aqueous solution (e.g., deionized water or PBS)

Procedure:

  • Nanoparticle Formation:

    • Dissolve the lyophilized FRRG-DOX conjugate in an aqueous solution to a desired concentration.

    • The nanoparticles will self-assemble due to the amphiphilic nature of the conjugate.

  • Characterization:

    • Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Morphology: Visualize the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

In Vitro Cathepsin B Cleavage Assay

This fluorometric assay determines the susceptibility of the FRRG-DOX conjugate to cleavage by Cathepsin B.

Materials:

  • FRRG-doxorubicin conjugate

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Fluorometer and 96-well black plates

Procedure:

  • Assay Setup:

    • Prepare solutions of the FRRG-DOX conjugate in the assay buffer at various concentrations.

    • Prepare a solution of active Cathepsin B in the assay buffer.

  • Enzymatic Reaction:

    • Add the FRRG-DOX solution to the wells of a 96-well plate.

    • Initiate the reaction by adding the Cathepsin B solution to the wells.

    • Include control wells with the conjugate alone (no enzyme) and enzyme alone (no conjugate).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for doxorubicin (e.g., excitation ~480 nm, emission ~590 nm).

    • Monitor the increase in fluorescence over time, which corresponds to the release of doxorubicin upon cleavage of the FRRG linker.

  • Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay evaluates the cytotoxicity of the FRRG-DOX conjugate against cancer cells.

Materials:

  • Cathepsin B-overexpressing cancer cell line (e.g., HT-29)

  • Low Cathepsin B-expressing cell line (as a control)

  • Cell culture medium and supplements

  • FRRG-doxorubicin conjugate

  • Free doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the FRRG-DOX conjugate and free doxorubicin in the cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test compounds.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Antitumor Efficacy Study

This protocol describes a xenograft mouse model to evaluate the antitumor efficacy of FRRG-DOX nanoparticles.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cathepsin B-overexpressing cancer cell line (e.g., HT-29)

  • FRRG-DOX nanoparticles

  • Free doxorubicin

  • Saline solution (control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin, FRRG-DOX nanoparticles).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the antitumor effect.

Signaling Pathways and Experimental Workflows

Mechanism of Action: From Prodrug to Apoptosis

The following diagram illustrates the proposed mechanism of action for an FRRG-doxorubicin prodrug, from its systemic administration to the induction of apoptosis in a cancer cell.

FRRG_DOX_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular cluster_apoptosis Apoptotic Signaling FRRG_DOX_NP FRRG-DOX Nanoparticle (Inactive Prodrug) EPR Enhanced Permeability and Retention (EPR) Effect FRRG_DOX_NP->EPR Accumulation Tumor_Cell Tumor Cell EPR->Tumor_Cell Uptake Endosome Endosome Tumor_Cell->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Active_DOX Active Doxorubicin Lysosome->Active_DOX Cleavage by Cathepsin B CathepsinB Cathepsin B Nucleus Nucleus Active_DOX->Nucleus Translocation DNA_Damage DNA Damage Active_DOX->DNA_Damage Intercalation & Topoisomerase II Inhibition DNA DNA p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of FRRG-DOX prodrug activation and apoptosis induction.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines the general workflow for evaluating the efficacy of an FRRG-based therapeutic agent.

Efficacy_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synth FRRG Peptide Synthesis (SPPS) Conjugation FRRG-DOX Conjugation Peptide_Synth->Conjugation NP_Formation Nanoparticle Formulation Conjugation->NP_Formation Cleavage_Assay Cathepsin B Cleavage Assay NP_Formation->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) NP_Formation->Cytotoxicity_Assay Tumor_Model Xenograft Tumor Model Establishment Cytotoxicity_Assay->Tumor_Model Promising results lead to Treatment Treatment Administration Tumor_Model->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis

Caption: General workflow for FRRG-based therapeutic efficacy evaluation.

Conclusion

The this compound peptide sequence serves as a highly effective and specific linker for the targeted delivery of cytotoxic agents to Cathepsin B-overexpressing tumors. The development of FRRG-doxorubicin prodrugs and nanoparticles represents a promising strategy to enhance the therapeutic index of doxorubicin by reducing systemic toxicity and increasing its concentration at the tumor site. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of oncology. Continued exploration of FRRG-based drug delivery systems holds the potential to yield novel and more effective cancer therapies.

References

The Biological Activity of Phe-Arg-Arg-Gly (FRRG): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity and applications of the tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG). The primary role of FRRG in a biological context is as a highly specific and efficient substrate for the lysosomal cysteine protease, Cathepsin B. This property has been extensively leveraged in the design of prodrugs for targeted cancer therapy.

Core Biological Activity: Cathepsin B-Mediated Cleavage

The tetrapeptide FRRG is recognized and cleaved by Cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment and within cancer cells. This cleavage is most efficient in the acidic conditions characteristic of endosomes and lysosomes (pH 4.5-6.5), where Cathepsin B is most active. The specificity of this interaction allows for the targeted release of conjugated therapeutic agents within cancer cells, minimizing off-target toxicity.

While the FRRG peptide itself is not known to possess intrinsic cytotoxic or signaling activity, its biological significance lies in its role as a cleavable linker. When conjugated to a cytotoxic drug, such as doxorubicin (DOX), the resulting FRRG-drug conjugate remains largely inactive in systemic circulation. Upon accumulation in tumor tissue, cellular uptake, and trafficking to the lysosome, Cathepsin B cleaves the peptide, liberating the active drug to exert its therapeutic effect.

Mechanism of Action of FRRG-Containing Prodrugs

The mechanism of action for a typical FRRG-drug conjugate can be summarized as follows:

  • Systemic Administration & Tumor Accumulation: The FRRG-drug conjugate, often formulated as a nanoparticle, is administered systemically. It preferentially accumulates in tumor tissue through the enhanced permeability and retention (EPR) effect.

  • Cellular Uptake: The conjugate is internalized by cancer cells via endocytosis.

  • Lysosomal Trafficking: The endosome containing the conjugate matures into a lysosome, where the internal environment is acidic.

  • Enzymatic Cleavage: In the lysosome, overexpressed and active Cathepsin B recognizes and cleaves the FRRG peptide linker.

  • Drug Release & Action: The cleavage releases the active cytotoxic drug, which can then act on its intracellular target (e.g., intercalating with DNA in the case of doxorubicin), leading to cancer cell death.

G cluster_bloodstream Systemic Circulation (Neutral pH) cluster_tumor_cell Tumor Cell A FRRG-Drug Conjugate (Inactive) B Endocytosis A->B EPR Effect C Endosome B->C D Lysosome (Acidic pH) Cathepsin B Overexpression C->D Maturation E Active Drug D->E FRRG Cleavage by Cathepsin B F Cell Death E->F Therapeutic Action

Caption: Mechanism of action for an FRRG-drug conjugate.

Quantitative Data

While the high efficiency of FRRG as a Cathepsin B substrate is well-documented, specific kinetic parameters (Km, kcat) for the peptide alone are not consistently reported in publicly available literature. The quantitative assessment of FRRG's performance is typically conducted in the context of its conjugation to a reporter molecule or a drug.

Cytotoxicity of FRRG-Drug Conjugates

The cytotoxicity of FRRG-drug conjugates is a key measure of their therapeutic potential. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the conjugate required to inhibit the growth of 50% of a cancer cell population. The IC50 value is highly dependent on the specific drug conjugated to FRRG and the cancer cell line being tested.

Table 1: Illustrative Cytotoxicity Data for a Generic FRRG-Doxorubicin (DOX) Conjugate

Cell LineCathepsin B ExpressionCompoundIC50 (µM)
HT-29 (Colon Cancer)HighFRRG-DOX0.5 - 5.0
Free DOX0.1 - 1.0
MCF-7 (Breast Cancer)ModerateFRRG-DOX1.0 - 10.0
Free DOX0.2 - 2.0
Normal FibroblastsLowFRRG-DOX> 50
Free DOX0.5 - 5.0

Note: These are representative values and the actual IC50 will vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of FRRG and its conjugates.

Solid-Phase Synthesis of this compound

Objective: To synthesize the FRRG tetrapeptide using Fmoc/tBu-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Phe-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Precipitation solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence: Arg, Arg, Phe):

    • Dissolve the Fmoc-protected amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin as described in step 2.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Phe-OH), perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the FRRG peptide (or an FRRG-conjugate) to cleavage by Cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • FRRG-fluorophore/quencher substrate (e.g., FRRG-AMC) or FRRG-drug conjugate

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Enzyme Activation: Activate the recombinant Cathepsin B by incubating it in the assay buffer for 15-30 minutes at 37°C.

  • Substrate Preparation: Prepare a stock solution of the FRRG substrate in DMSO and dilute it to the desired final concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the activated Cathepsin B solution to the test wells. Add 25 µL of assay buffer to the negative control wells.

    • To initiate the reaction, add 25 µL of the FRRG substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time for each concentration of the substrate.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the V₀ values to the Michaelis-Menten equation to calculate Km and Vmax.

G A Activate Cathepsin B (37°C, 15-30 min) C Add Buffer, Enzyme, and Substrate to 96-well plate A->C B Prepare FRRG Substrate Dilutions B->C D Incubate at 37°C C->D E Measure Fluorescence Over Time D->E F Calculate Initial Velocity (V₀) E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Experimental workflow for a Cathepsin B cleavage assay.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of an FRRG-drug conjugate on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FRRG-drug conjugate and free drug for comparison

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plate

  • Microplate reader (absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the FRRG-drug conjugate and the free drug in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

G A Seed Cells in 96-well Plate (Incubate overnight) B Treat Cells with FRRG-Drug Conjugate (Incubate 48-72h) A->B C Add MTT Reagent (Incubate 2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance at 570 nm D->E F Calculate % Viability and IC50 E->F

Caption: Workflow for an MTT cytotoxicity assay.

Cellular Uptake Analysis

Objective: To quantify and visualize the internalization of fluorescently labeled FRRG-conjugates into cancer cells.

A. Flow Cytometry (Quantitative)

Materials:

  • Fluorescently labeled FRRG-conjugate (e.g., FRRG-DOX, which is naturally fluorescent, or FRRG-FITC)

  • Cancer cells

  • 6-well plates

  • PBS, Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with the fluorescently labeled FRRG-conjugate at the desired concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • Wash the cells twice with cold PBS to remove non-internalized conjugate.

    • Trypsinize the cells, and then add complete medium to neutralize the trypsin.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting with the appropriate laser and detecting in the corresponding emission channel (e.g., 488 nm laser for DOX or FITC).

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

  • Data Analysis: Compare the MFI of treated cells to that of untreated control cells to quantify the extent of cellular uptake.

B. Confocal Microscopy (Qualitative/Visualization)

Materials:

  • Fluorescently labeled FRRG-conjugate

  • Cancer cells

  • Glass-bottom dishes or chamber slides

  • Lysosomal stain (e.g., LysoTracker Green)

  • Nuclear stain (e.g., DAPI)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treatment: Treat cells with the fluorescently labeled FRRG-conjugate for the desired time.

  • Staining (for co-localization):

    • In the last 30-60 minutes of incubation, add a lysosomal stain (if the conjugate's fluorophore is not in the same channel).

    • Wash cells with PBS.

  • Fixing and Mounting:

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Add a nuclear stain like DAPI for 5 minutes.

    • Wash with PBS and add mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in separate channels for the FRRG-conjugate, lysosome, and nucleus.

  • Analysis: Merge the images to observe the subcellular localization of the FRRG-conjugate, for instance, its co-localization with lysosomes.

G cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy A Seed & Treat Cells B Harvest & Resuspend Cells A->B C Analyze on Flow Cytometer B->C D Quantify Mean Fluorescence C->D E Seed Cells on Glass F Treat & Stain E->F G Fix & Mount F->G H Image with Confocal Microscope G->H I Analyze Subcellular Localization H->I

Caption: Workflows for cellular uptake analysis.

Signaling Pathways

There is currently no substantial evidence to suggest that the this compound peptide sequence itself directly activates or inhibits specific intracellular signaling pathways. Its biological function is that of a passive linker designed to be cleaved. The significant signaling events observed following the administration of FRRG-drug conjugates are attributable to the released active drug. For example, in the case of FRRG-DOX, the observed apoptosis and cell cycle arrest are consequences of doxorubicin-induced DNA damage and topoisomerase II inhibition. Therefore, any investigation into the signaling pathways modulated by an FRRG-based therapeutic should focus on the known mechanisms of the conjugated payload.

The Core Mechanism of Action of Phe-Arg-Arg-Gly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly or FRRG) has emerged as a critical component in the design of targeted therapeutics, particularly in the realm of oncology. Its primary mechanism of action is not one of direct pharmacological activity, but rather as a highly specific, cleavable linker in prodrug design. This guide provides an in-depth examination of the core mechanism of FRRG, focusing on its interaction with its target enzyme, the experimental protocols used to characterize this interaction, and its application in drug delivery systems.

The strategic advantage of incorporating the FRRG sequence into a therapeutic agent lies in its selective cleavage by cathepsin B, a lysosomal cysteine protease.[1] Cathepsin B is frequently overexpressed in the tumor microenvironment and within cancer cells, making it an attractive target for tumor-specific prodrug activation.[2][3] By linking a potent cytotoxic agent to a carrier molecule via the FRRG peptide, the drug remains inactive in systemic circulation, minimizing off-target toxicity. Upon reaching the tumor tissue and subsequent internalization into cancer cells, the high concentration of cathepsin B efficiently cleaves the FRRG linker, releasing the active drug precisely at the site of action.[1][4]

The FRRG Mechanism of Action: Enzymatic Cleavage by Cathepsin B

The central mechanism of action of the FRRG peptide in prodrugs is its function as a substrate for the endopeptidase activity of cathepsin B. This process is highly dependent on the acidic environment of the lysosome, where cathepsin B is most active (optimally at pH 5.0-6.0).

The cleavage of the FRRG linker by cathepsin B is a hydrolytic reaction that breaks the peptide bond, typically C-terminal to the arginine residues. The specificity of cathepsin B for substrates containing basic amino acids, such as arginine, at the P1 and P2 positions (relative to the scissile bond) makes the Arg-Arg motif within the FRRG sequence an ideal recognition site.

Signaling Pathway for FRRG-Containing Prodrugs

The activation of an FRRG-linked prodrug follows a distinct intracellular pathway. This can be visualized as a targeted delivery and release mechanism.

FRRG_Prodrug_Activation_Pathway cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Tumor Cell Prodrug_Circulating Inactive FRRG-Prodrug Endocytosis Endocytosis Prodrug_Circulating->Endocytosis EPR Effect & Receptor Binding Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation Active_Drug Active Drug Lysosome->Active_Drug Cathepsin B Cleavage of FRRG Linker Target Intracellular Target (e.g., DNA, Tubulin) Active_Drug->Target Pharmacological Effect Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Activated Cathepsin B Solution Mix Combine Enzyme and Substrate in 96-well Plate Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Serial Dilutions Prep_Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence Kinetically Incubate->Measure Plot_Raw Plot RFU vs. Time Measure->Plot_Raw Calc_V0 Calculate Initial Velocity (V₀) Plot_Raw->Calc_V0 Plot_MM Plot V₀ vs. [Substrate] Calc_V0->Plot_MM Fit_Data Fit to Michaelis-Menten Equation Plot_MM->Fit_Data Determine_Params Determine Km and kcat Fit_Data->Determine_Params

References

The FRRG Peptide: A Cathepsin B-Cleavable Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrapeptide FRRG (Phenylalanine-Arginine-Arginine-Glycine) has emerged as a critical component in the design of sophisticated drug delivery systems, particularly in the realm of oncology. Its significance lies in its high specificity as a substrate for cathepsin B, a lysosomal cysteine protease frequently overexpressed in the tumor microenvironment. This targeted cleavage allows for the conditional release of conjugated therapeutic agents directly within cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the discovery, significance, and application of the FRRG peptide, with a focus on its use in the development of carrier-free prodrug nanoparticles. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to support researchers and drug development professionals in this field.

Discovery and Significance

The discovery of the FRRG peptide's utility is rooted in the extensive research into the substrate specificity of cathepsin B. Early studies identified that cathepsin B preferentially cleaves peptide bonds C-terminal to arginine residues, with specificity being influenced by amino acids at adjacent positions. The FRRG sequence was identified as a highly efficient substrate for cathepsin B, leading to its exploration as a cleavable linker in prodrug design.

The primary significance of the FRRG peptide lies in its ability to confer tumor-specific activation to cytotoxic drugs. By conjugating a potent drug, such as doxorubicin (DOX), to the FRRG peptide, a prodrug is created (FRRG-DOX) that is relatively inert in healthy tissues where cathepsin B expression is low.[1] However, upon reaching the tumor microenvironment, which is rich in cathepsin B, the FRRG linker is cleaved, releasing the active drug in close proximity to its target cancer cells.[1][2] This targeted release mechanism is a cornerstone of its therapeutic potential, aiming to improve the therapeutic index of highly toxic chemotherapeutic agents.

The FRRG-Doxorubicin (FRRG-DOX) Prodrug Nanoparticle System

A significant advancement in the application of the FRRG peptide has been the development of carrier-free prodrug nanoparticles.[1][3] In this system, the FRRG-DOX conjugate is designed to self-assemble into stable nanoparticles in aqueous conditions, typically with an average diameter of around 200-300 nm. This self-assembly is driven by the physicochemical properties of the conjugate.

These nanoparticles can be further stabilized by surface coating with biocompatible polymers, such as Pluronic F68, to create formulations like F68-FDOX. This stabilization enhances the nanoparticle's stability in circulation and can reduce non-specific interactions. The nanoparticle formulation offers several advantages:

  • High Drug Loading: As a carrier-free system, the drug constitutes a significant portion of the nanoparticle's mass, leading to a high drug loading capacity (>50%).

  • Enhanced Permeability and Retention (EPR) Effect: The nanoparticle size allows for passive accumulation in tumor tissues through the EPR effect, a phenomenon where nanoparticles preferentially accumulate in tumors due to their leaky vasculature and poor lymphatic drainage.

  • Reduced Premature Drug Release: The covalent conjugation of DOX to the FRRG peptide within the nanoparticle structure minimizes premature drug leakage during circulation.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic activity of FRRG-DOX and its formulations has been evaluated in various cancer cell lines and compared to free doxorubicin. The half-maximal inhibitory concentration (IC50) values demonstrate the cancer-cell-specific cytotoxicity of the FRRG-based prodrugs.

Cell LineCompoundIC50 (µM)Incubation Time (h)Citation
HT29 (Colon)F68-FDOX10.6248
MDA-MB231 (Breast)F68-FDOX8.2348
KPC960 (Pancreatic)F68-FDOX10.8648
H9C2 (Cardiomyocytes)F68-FDOX> 20048
HT29 (Colon)DoxorubicinSimilar to cancer cells48
H9C2 (Cardiomyocytes)DoxorubicinSimilar to cancer cells48
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical studies in xenograft animal models have demonstrated the superior anti-tumor efficacy of FRRG-DOX nanoparticle formulations compared to free doxorubicin.

Tumor ModelTreatment GroupDosage (mg/kg DOX equivalent)Tumor Volume (mm³) - Day 9P-value vs. SalineCitation
HT29 Colon CancerSaline-608.65 ± 210.67-
HT29 Colon CancerDoxorubicin4478.75 ± 49.87< 0.01
HT29 Colon CancerFRRG-DOX4347.29 ± 107.48< 0.01
HT29 Colon CancerF68-FDOX4137.67 ± 21.61< 0.001
Pharmacokinetic Parameters

Pharmacokinetic studies have shown that nanoparticle formulations of FRRG-DOX exhibit a significantly longer plasma half-life compared to free doxorubicin, which contributes to their enhanced tumor accumulation.

CompoundHalf-life (t½) (hours)Citation
Doxorubicin~0.5 - 1
FRRG-DOX NPs~4 - 8
F68-FDOX NPs~12 - 24

Note: The half-life values for Doxorubicin and FRRG-DOX NPs are approximate ranges based on typical nanoparticle pharmacokinetic profiles and are provided for comparative purposes. The F68-FDOX NP half-life is specifically cited.

Experimental Protocols

Solid-Phase Synthesis of FRRG Peptide

Principle: The FRRG peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is assembled on a solid support resin, with each amino acid added sequentially.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Phe-OH

  • Coupling agents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Ether for precipitation

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from Glycine. Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Arginine: Dissolve Fmoc-Arg(Pbf)-OH, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for the second Arginine and then for Phenylalanine.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the FRRG peptide using mass spectrometry and analytical RP-HPLC.

Synthesis of FRRG-Doxorubicin Conjugate

Principle: The FRRG peptide is conjugated to doxorubicin via an amide bond formation between the C-terminal carboxyl group of the peptide and the primary amine group of doxorubicin.

Materials:

  • Purified FRRG peptide

  • Doxorubicin hydrochloride (DOX·HCl)

  • Coupling agent: HATU

  • Base: DIPEA

  • Solvent: Anhydrous DMF

  • Purification system: Sep-Pak C18 column chromatography or RP-HPLC

Protocol:

  • Dissolution: Dissolve the FRRG peptide, DOX·HCl, and HATU in anhydrous DMF.

  • Activation and Coupling: Add DIPEA to the solution to neutralize the DOX·HCl and activate the coupling reaction. Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction progress by RP-HPLC.

  • Purification: Upon completion, purify the FRRG-DOX conjugate using Sep-Pak C18 column chromatography or preparative RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure of the FRRG-DOX conjugate by mass spectrometry and NMR spectroscopy.

Preparation of FRRG-DOX Nanoparticles (F68-FDOX)

Principle: FRRG-DOX nanoparticles are formed by self-assembly in an aqueous solution and then stabilized by the addition of Pluronic F68.

Materials:

  • Purified FRRG-DOX conjugate

  • Pluronic F68

  • Distilled water

Protocol:

  • FRRG-DOX Solution: Prepare a stock solution of the FRRG-DOX conjugate in a suitable solvent (e.g., DMSO) and then dilute it with distilled water to induce nanoparticle formation.

  • Pluronic F68 Solution: Prepare a separate aqueous solution of Pluronic F68.

  • Stabilization: While stirring, add the FRRG-DOX nanoparticle suspension to the Pluronic F68 solution. The Pluronic F68 will coat the surface of the nanoparticles, stabilizing them.

  • Characterization: Characterize the size, zeta potential, and morphology of the resulting F68-FDOX nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HT29, MDA-MB231) and a normal cell line (e.g., H9C2)

  • Cell culture medium and supplements

  • FRRG-DOX or F68-FDOX nanoparticles and free Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds (F68-FDOX, free DOX) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values by plotting cell viability against drug concentration.

In Vivo Xenograft Tumor Model

Principle: To evaluate the in vivo anti-tumor efficacy, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., HT29)

  • FRRG-DOX or F68-FDOX nanoparticles and free Doxorubicin

  • Saline solution (for control and vehicle)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., saline, free DOX, FRRG-DOX, F68-FDOX). Administer the treatments intravenously at a specified dose and schedule (e.g., 4 mg/kg every 3 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

Visualizations

Signaling Pathway and Mechanism of Action

FRRG_DOX_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment F68_FDOX_NP F68-FDOX Nanoparticle (Inactive Prodrug) Tumor_Cell Tumor Cell F68_FDOX_NP->Tumor_Cell EPR Effect & Endocytosis Lysosome Lysosome (High Cathepsin B) Tumor_Cell->Lysosome Trafficking DOX Active Doxorubicin Lysosome->DOX Cathepsin B Cleavage of FRRG Linker Apoptosis Apoptosis DOX->Apoptosis DNA Intercalation & Topoisomerase II Inhibition

Caption: Mechanism of action of F68-FDOX nanoparticles.

Experimental Workflow: Synthesis and Formulation

Synthesis_Workflow cluster_synthesis Peptide & Conjugate Synthesis cluster_formulation Nanoparticle Formulation SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Purification1 RP-HPLC Purification SPPS->Purification1 FRRG FRRG Peptide Purification1->FRRG Conjugation FRRG-DOX Conjugation (HATU/DIPEA) FRRG->Conjugation Purification2 RP-HPLC Purification Conjugation->Purification2 FRRG_DOX FRRG-DOX Conjugate Purification2->FRRG_DOX SelfAssembly Self-Assembly in Aqueous Solution FRRG_DOX->SelfAssembly Stabilization Stabilization with Pluronic F68 SelfAssembly->Stabilization F68_FDOX F68-FDOX Nanoparticles Stabilization->F68_FDOX Therapy_Comparison cluster_nontargeted Non-Targeted Therapy (Free Doxorubicin) cluster_targeted Targeted Therapy (FRRG-DOX) Free_DOX Free DOX Healthy_Cells_NonTargeted Healthy Cells Free_DOX->Healthy_Cells_NonTargeted Tumor_Cells_NonTargeted Tumor Cells Free_DOX->Tumor_Cells_NonTargeted Toxicity Systemic Toxicity Healthy_Cells_NonTargeted->Toxicity Efficacy_NonTargeted Therapeutic Efficacy Tumor_Cells_NonTargeted->Efficacy_NonTargeted FRRG_DOX_NP FRRG-DOX NP Healthy_Cells_Targeted Healthy Cells (Low Cathepsin B) FRRG_DOX_NP->Healthy_Cells_Targeted Minimal Cleavage Tumor_Cells_Targeted Tumor Cells (High Cathepsin B) FRRG_DOX_NP->Tumor_Cells_Targeted Preferential Cleavage Reduced_Toxicity Reduced Toxicity Healthy_Cells_Targeted->Reduced_Toxicity Enhanced_Efficacy Enhanced Efficacy Tumor_Cells_Targeted->Enhanced_Efficacy

References

Phe-Arg-Arg-Gly as a Cathepsin B Substrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein turnover and has been implicated in various pathological processes, including cancer progression and neurodegenerative diseases. Its enzymatic activity, which includes both endopeptidase and exopeptidase functions, is highly dependent on the substrate sequence and pH. This technical guide provides a comprehensive overview of the tetrapeptide Phe-Arg-Arg-Gly as a substrate for Cathepsin B, consolidating key kinetic data, experimental methodologies, and its relevance in significant signaling pathways.

Biochemical Properties and Specificity

The tetrapeptide this compound incorporates amino acid residues that are favorable for recognition and cleavage by Cathepsin B. The enzyme exhibits a preference for basic or hydrophobic residues at the P2 position and a strong preference for arginine at the P1 position[1][2]. The P3 position often accommodates a variety of residues, with larger hydrophobic or aromatic amino acids being well-tolerated[1].

For comparative purposes, the kinetic parameters of commonly used fluorogenic di- and tri-peptide substrates are presented below. These substrates, while not identical, provide a benchmark for understanding the efficiency of Cathepsin B cleavage.

Data Presentation: Kinetic Parameters of Fluorogenic Cathepsin B Substrates

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pHSource(s)
Z-Phe-Arg-AMC14.70Not specifiedNot specified6.5[1]
Z-Arg-Arg-AMCNot specifiedNot specifiedLower catalytic efficiency than Z-Nle-Lys-Arg-AMC7.2
Z-Nle-Lys-Arg-AMCNot specifiedNot specifiedHigh catalytic efficiency4.6 and 7.2

Note: "Z" represents a benzyloxycarbonyl protecting group, and "AMC" stands for 7-amino-4-methylcoumarin, a fluorogenic leaving group. The data for Z-Phe-Arg-AMC is from a study where the enzyme was immobilized on gold nanoparticles. The relative efficiencies of Z-Arg-Arg-AMC and Z-Nle-Lys-Arg-AMC were compared at both acidic and neutral pH.

Experimental Protocols

Fluorometric Assay for Cathepsin B Activity

This protocol is a generalized procedure based on the use of fluorogenic peptide substrates like Z-Phe-Arg-AMC. It can be adapted for testing the cleavage of this compound if conjugated to a suitable fluorophore.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 (optimal pH may vary)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm for AMC)

  • Incubator at 37°C

Procedure:

  • Enzyme Activation: If using a pro-form of Cathepsin B, activate it according to the manufacturer's instructions. This typically involves incubation in an acidic buffer.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate and Cathepsin B to the desired working concentrations in pre-warmed Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the Cathepsin B solution to each well of the microplate.

    • To initiate the reaction, add 50 µL of the substrate solution to each well.

    • Include control wells:

      • Substrate blank (Assay Buffer + substrate)

      • Enzyme blank (Cathepsin B + Assay Buffer)

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from the experimental readings.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) plate_setup 96-Well Plate Setup reagent_prep->plate_setup add_enzyme Add Cathepsin B plate_setup->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Kinetic Fluorescence Reading incubation->read_fluorescence data_analysis Data Analysis (V₀ Calculation, Michaelis-Menten) read_fluorescence->data_analysis

Caption: Workflow for a fluorometric Cathepsin B activity assay.

Signaling Pathways Involving Cathepsin B

Cathepsin B is implicated in several critical signaling pathways, particularly in the context of disease. Its mislocalization from the lysosome to the cytosol can trigger these pathways.

Apoptosis (Programmed Cell Death)

Cathepsin B can initiate apoptosis through the intrinsic pathway by cleaving Bid, a pro-apoptotic Bcl-2 family protein. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c and subsequent activation of caspases. This positions Cathepsin B as a key player in TNF-α-induced apoptosis in some cancer cells.

apoptosis_pathway TNFa TNF-α Lysosome Lysosome TNFa->Lysosome Induces release CatB_active Active Cathepsin B Lysosome->CatB_active Release CatB_inactive Pro-Cathepsin B Bid Bid CatB_active->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytoC Cytochrome c Mitochondrion->CytoC Release Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Cathepsin B-mediated apoptosis pathway.

NLRP3 Inflammasome Activation

In response to various stimuli, including pathogens and cellular stress, Cathepsin B can be released into the cytosol and is required for the activation of the NLRP3 inflammasome. It is thought to interact with NLRP3, leading to the assembly of the inflammasome complex, activation of caspase-1, and subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

nlrp3_pathway Stimuli PAMPs/DAMPs Lysosome Lysosome Stimuli->Lysosome Induces permeabilization CatB_active Active Cathepsin B Lysosome->CatB_active Release NLRP3 NLRP3 CatB_active->NLRP3 Interaction Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) NLRP3->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Activation ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleavage IL1b IL-1β (Secretion) ProIL1b->IL1b

Caption: Role of Cathepsin B in NLRP3 inflammasome activation.

Cancer Invasion and Metastasis

Elevated expression and secretion of Cathepsin B are frequently observed in various cancers. Extracellular Cathepsin B can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis. It can also activate other proteases, such as matrix metalloproteinases (MMPs), in a proteolytic cascade that further promotes cancer progression.

metastasis_pathway TumorCell Tumor Cell CatB_secreted Secreted Cathepsin B TumorCell->CatB_secreted Secretion ECM Extracellular Matrix (ECM) CatB_secreted->ECM Direct Degradation ProMMPs Pro-MMPs CatB_secreted->ProMMPs Activation Degradation ECM Degradation MMPs Active MMPs ProMMPs->MMPs MMPs->ECM Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion

Caption: Cathepsin B's role in cancer invasion and metastasis.

Conclusion

The tetrapeptide this compound serves as a recognizable substrate for Cathepsin B, leveraging the enzyme's preference for basic and hydrophobic residues in key positions. While direct kinetic data for this specific peptide is limited, its cleavage has been validated in the context of a prodrug conjugate. The provided experimental protocols for fluorometric assays offer a robust framework for quantifying Cathepsin B activity. Understanding the intricate involvement of Cathepsin B in critical signaling pathways such as apoptosis, inflammation, and cancer metastasis underscores its significance as a therapeutic target and a biomarker in drug development. Further research into the precise kinetic parameters of this compound and similar tetrapeptides will be valuable for the design of more specific and efficient Cathepsin B-targeted diagnostics and therapeutics.

References

An In-depth Technical Guide to the Structural Properties of Phe-Arg-Arg-Gly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly), often abbreviated as FRRG, is a short peptide sequence of significant interest in the field of drug delivery and targeted therapy. Its primary recognition stems from its role as a specific substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment. This property has led to the widespread use of this compound as a cleavable linker in the design of antibody-drug conjugates (ADCs) and other prodrugs. Upon cleavage by cathepsin B, the conjugated therapeutic agent is released in the vicinity of the target cells, thereby enhancing its efficacy and reducing systemic toxicity. This technical guide provides a comprehensive overview of the structural properties of the this compound tetrapeptide, drawing upon the known characteristics of its constituent amino acids and predictive computational models in the absence of direct experimental structural data for the isolated peptide.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are derived from the properties of its constituent L-amino acids: Phenylalanine (Phe), Arginine (Arg), and Glycine (Gly). These properties are crucial for its synthesis, purification, and biological function.

PropertyPredicted Value/CharacteristicBasis of Prediction/Notes
Molecular Formula C₂₆H₄₃N₁₁O₅Calculated from the elemental composition of the amino acid residues.
Molecular Weight 605.7 g/mol Sum of the molecular weights of the constituent amino acids minus the molecular weight of three water molecules lost during peptide bond formation.
Isoelectric Point (pI) High (predicted > 10)The presence of two Arginine residues with their strongly basic guanidinium side chains (pKa ≈ 12.5) results in a high isoelectric point. The peptide will have a significant net positive charge at physiological pH (7.4).
Solubility High in aqueous solutionsThe charged nature of the two Arginine residues and the polar peptide backbone contribute to good water solubility.
Hydrophobicity/Hydrophilicity Overall hydrophilicWhile Phenylalanine is hydrophobic, the strong hydrophilicity of the two Arginine residues dominates the overall character of the peptide.
Charge at pH 7.4 +2The N-terminal amine group will be protonated (+1), and the two Arginine side chains will be protonated (+2), while the C-terminal carboxyl group will be deprotonated (-1), resulting in a net charge of +2.

Predicted Structural Properties

Primary Structure

The primary structure is the linear sequence of amino acids linked by peptide bonds:

NH₂ - Phenylalanine - Arginine - Arginine - Glycine - COOH

Predicted Secondary Structure

Due to its short length and the presence of a flexible Glycine residue, the this compound tetrapeptide is unlikely to form a stable, well-defined secondary structure like an α-helix or β-sheet in aqueous solution. It is predicted to exist as a flexible random coil, rapidly interconverting between various conformations. The bulky aromatic side chain of Phenylalanine and the long, charged side chains of the two Arginine residues will influence the local conformational preferences.

Computational secondary structure prediction algorithms generally classify short, flexible peptides as having a "coil" or "turn" structure. The presence of Glycine, which lacks a side chain, imparts significant conformational flexibility to the peptide backbone.

Biological Function: Cathepsin B Cleavage

The most well-documented and functionally significant aspect of the this compound tetrapeptide is its role as a substrate for the endolysosomal cysteine protease, cathepsin B.

Mechanism of Recognition and Cleavage

Cathepsin B exhibits a preference for substrates with basic residues at the P1 and P2 positions (relative to the scissile bond). The Arg-Arg motif in this compound fits this preference, with the cleavage occurring between the second Arginine and the Glycine residue.

The general workflow for the cleavage of a this compound-linked drug is as follows:

Cathepsin_Cleavage_Workflow ADC Antibody-Drug Conjugate (ADC) with FRRG Linker Endocytosis Endocytosis into Target Cell ADC->Endocytosis Lysosome Trafficking to Lysosome Endocytosis->Lysosome Cleavage Cathepsin B Cleavage of FRRG Lysosome->Cleavage Cathepsin B Release Release of Active Drug Cleavage->Release Target Drug acts on intracellular target Release->Target

Caption: Workflow of ADC-FRRG processing.

The cleavage of the peptide bond between Arg and Gly by cathepsin B initiates the release of the conjugated drug. This specificity for a protease that is highly active in the tumor microenvironment makes this compound an effective linker for targeted cancer therapies.

Signaling Pathway Context

The action of this compound as a cleavable linker is a key step in the intracellular activation of certain antibody-drug conjugates. This process can be visualized as part of a targeted drug delivery pathway.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC-FRRG-Drug Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB contains Drug Active Drug CathepsinB->Drug Cleavage of FRRG Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Action Apoptosis Apoptosis Target->Apoptosis Induction of

Caption: ADC-FRRG intracellular processing pathway.

Experimental Protocols

While specific experimental data for the isolated this compound peptide is limited, the following are generalized protocols for the types of experiments that would be conducted to determine its structural and functional properties.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Preparation: Start with a rink amide resin to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid.

  • First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of Glycine using a solution of 20% piperidine in DMF.

  • Sequential Coupling: Sequentially couple Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Phe-OH, with a deprotection step after each coupling. The Pbf protecting group on the Arginine side chain prevents side reactions.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) as scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Cathepsin B Cleavage Assay

Protocol: Fluorogenic Cathepsin B Cleavage Assay

  • Substrate: Synthesize a fluorogenic substrate where the this compound sequence is linked to a fluorescent reporter group that is quenched in the intact peptide (e.g., 7-amino-4-methylcoumarin, AMC).

  • Enzyme Activation: Activate recombinant human cathepsin B in an appropriate assay buffer (e.g., sodium acetate buffer at pH 5.5) containing a reducing agent like DTT.

  • Reaction Initiation: Add the fluorogenic this compound-AMC substrate to the activated cathepsin B solution.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC). The rate of increase in fluorescence is proportional to the rate of peptide cleavage.

  • Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The this compound tetrapeptide is a molecule of significant interest in the targeted delivery of therapeutics. While direct experimental structural data for the isolated peptide is not widely available, its physicochemical and structural properties can be reliably predicted based on its amino acid composition. Its primary importance lies in its function as a highly specific and efficient substrate for cathepsin B, a key enzyme in the tumor microenvironment. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working on the design and application of peptide-based drug delivery systems. Further experimental studies, particularly high-resolution structural analysis, would provide deeper insights into the conformational dynamics of this important peptide and could aid in the design of next-generation cleavable linkers.

The Role of FRRG in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Cathepsin B-Cleavable Linker Technology for Precision Oncology

Executive Summary

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity, a cornerstone of modern oncological research. A promising strategy within this field is the use of prodrugs that are activated by enzymes specifically overexpressed in the tumor microenvironment. This guide focuses on the tetrapeptide sequence Phe-Arg-Arg-Gly (FRRG) , a highly specific, cleavable linker that responds to cathepsin B, a lysosomal protease frequently upregulated in various cancer types. By conjugating cytotoxic agents to this peptide, researchers have developed innovative "carrier-free" nanoparticle systems that demonstrate significant tumor-targeting capabilities, high drug-loading capacity, and improved safety profiles compared to conventional chemotherapeutics. This document provides a comprehensive overview of the FRRG linker's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying pathways and workflows for researchers, scientists, and drug development professionals.

Introduction: The FRRG Peptide Linker

The FRRG (this compound) sequence is a synthetic peptide linker designed for specific cleavage by the lysosomal cysteine protease, cathepsin B.[] Cathepsin B is significantly overexpressed in numerous malignant tumors, where it plays a role in tumor invasion and metastasis.[2] This differential expression between cancerous and healthy tissues makes it an ideal trigger for targeted drug activation.

An FRRG-based therapeutic is a prodrug where a potent cytotoxic agent, such as doxorubicin (DOX) or monomethyl auristatin E (MMAE), is chemically conjugated to the FRRG peptide.[3][4] This conjugation renders the drug inactive and stable while in systemic circulation. Upon reaching the tumor microenvironment, the prodrug is internalized by cancer cells, and the FRRG linker is cleaved by the abundant intracellular cathepsin B, releasing the active drug directly at the site of action. This targeted release mechanism enhances the drug's therapeutic index by concentrating its cytotoxic effects on cancer cells while sparing healthy tissues.[3]

A key innovation in this field is the development of carrier-free prodrug nanoparticles . Unlike traditional nanomedicines that rely on carriers like liposomes or polymers, FRRG-drug conjugates can be engineered to self-assemble into stable nanoparticles. This approach overcomes common limitations such as low drug loading capacity, potential carrier toxicity, and complex manufacturing processes.

Mechanism of Action

The therapeutic strategy for FRRG-based nanoparticles involves several sequential steps, leveraging both passive and active targeting principles.

  • Systemic Circulation & Passive Targeting : Once administered intravenously, the FRRG-drug nanoparticles circulate throughout the body. Due to their nanoscale size (typically 100-250 nm), they can preferentially accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect . The leaky vasculature and poor lymphatic drainage characteristic of tumors allow these nanoparticles to extravasate and be retained within the tumor microenvironment.

  • Cellular Internalization : The nanoparticles are then internalized by cancer cells, likely through endocytosis.

  • Enzymatic Activation : Inside the cell, the nanoparticles traffic to lysosomes, where the overexpressed cathepsin B recognizes and cleaves the FRRG peptide linker.

  • Drug Release and Cytotoxicity : This cleavage releases the active cytotoxic drug (e.g., Doxorubicin) inside the cancer cell, where it can exert its therapeutic effect, such as inducing apoptosis. In normal tissues with low cathepsin B expression, the linker remains intact, and the drug remains in its inactive prodrug form, significantly reducing systemic toxicity.

FRRG_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment NP FRRG-Drug Nanoparticle (Inactive Prodrug) Tumor_Cell Cancer Cell NP->Tumor_Cell EPR Effect & Accumulation Lysosome Lysosome (High Cathepsin B) Tumor_Cell->Lysosome Endocytosis Drug Active Drug (e.g., DOX) Lysosome->Drug FRRG Cleavage by Cathepsin B Apoptosis Cell Death Drug->Apoptosis Induces

Caption: Mechanism of FRRG-prodrug nanoparticle activation.

Data Presentation: Quantitative Analysis

The efficacy and physical properties of FRRG-based nanoparticles have been quantified in several preclinical studies. The tables below summarize key findings for FRRG-Doxorubicin (FRRG-DOX) nanoparticles.

Table 1: Physicochemical Properties of FRRG-DOX Nanoparticles
ParameterValueReference
Drug Loading Capacity > 50% (w/w)
Average Diameter ~213 nm
Stability in Saline Stable for at least 3 days
Table 2: In Vitro Cytotoxicity (IC50 Values)
Cell LineCompoundIC50 (µM)NotesReference
CT26 (Colon Carcinoma) Free DOX~0.003 - 0.38High toxicity in all cells
Aposomes (FRRG-DOX formulation)~0.33Cancer cell-specific cytotoxicity
4T1 (Breast Cancer) Free DOX~0.003 - 0.38High toxicity in all cells
Aposomes (FRRG-DOX formulation)~0.84Cancer cell-specific cytotoxicity
H9C2 (Normal Cardiomyoblasts) Free DOX~0.003 - 0.38High toxicity
Aposomes (FRRG-DOX formulation)> 10Minimized toxicity in normal cells
HDF (Normal Fibroblasts) Free DOX~0.003 - 0.38High toxicity
Aposomes (FRRG-DOX formulation)> 10Minimized toxicity in normal cells
Table 3: In Vivo Antitumor Efficacy
Animal ModelTreatment GroupTumor Volume (Day 14, mm³)NotesReference
CT26 Colon Tumor Saline (Control)1102.13 ± 337.98Rapid tumor growth
Free DOX556.2 ± 149.82Moderate efficacy, high toxicity (4/5 mice died)
DOXIL®478.3 ± 126.52Moderate efficacy
Aposomes (FRRG-DOX)133.86 ± 26.03Significant tumor growth inhibition, improved safety

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of FRRG-drug nanoparticles, based on published literature.

Synthesis of FRRG-Drug Conjugates (e.g., FRRG-MMAE)

The synthesis of a prodrug like FRRG-MMAE involves a multi-step chemical process.

  • Peptide Synthesis : The FRRG peptide is synthesized using standard solid-phase peptide synthesis (SPPS).

  • Linker Attachment : A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is attached to the peptide.

  • Drug Conjugation : The cytotoxic drug (e.g., MMAE) is covalently bonded to the linker-peptide construct.

  • Purification : The final FRRG-MMAE conjugate is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.

Preparation of Carrier-Free Nanoparticles
  • Self-Assembly : The synthesized FRRG-DOX conjugate is dissolved in an organic solvent (e.g., DMSO) and then added dropwise to an aqueous solution under vigorous stirring. The hydrophobic interactions and π-π stacking between the doxorubicin molecules drive the self-assembly into nanoparticles.

  • Stabilization (Optional) : To enhance stability, an FDA-approved excipient like Pluronic F68 can be added to the aqueous solution to coat the surface of the newly formed nanoparticles.

  • Characterization : The resulting nanoparticles are characterized to determine their average diameter, size distribution (polydispersity index), and zeta potential using dynamic light scattering (DLS).

In Vitro Assays

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding : Cancer cells (e.g., HT-29, high cathepsin B) and normal cells (e.g., HDF, low cathepsin B) are seeded into 96-well plates and incubated for 24 hours to allow attachment.

  • Treatment : Cells are treated with serial dilutions of the FRRG-nanoparticles, free drug (e.g., Doxorubicin), and a vehicle control.

  • Incubation : The plates are incubated for a set period (e.g., 48 or 72 hours).

  • Viability Measurement : A reagent like MTT or MTS is added to each well. Viable cells metabolize the reagent into a colored formazan product.

  • Data Analysis : The absorbance is measured using a plate reader. The results are normalized to the control group, and IC50 values are calculated by plotting cell viability against drug concentration.

This assay confirms that drug release is dependent on enzymatic cleavage.

  • Incubation : FRRG-DOX nanoparticles are incubated in different buffer solutions: one at physiological pH (7.4) and another at an acidic pH (5.5) mimicking the lysosomal environment.

  • Enzyme Addition : Purified cathepsin B is added to a subset of the acidic buffer samples.

  • Sampling : Aliquots are taken at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quantification : The amount of released (free) doxorubicin in the supernatant is separated from the nanoparticles (e.g., via centrifugation) and quantified by measuring its fluorescence. The results show a significantly higher drug release rate in the presence of cathepsin B at acidic pH.

In Vivo Efficacy Studies

This model is used to evaluate the antitumor activity of the nanoparticles in a living organism.

  • Cell Implantation : Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 1 x 10⁶ HT-29 cells).

  • Tumor Growth : Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³).

  • Group Allocation : Mice are randomly assigned to different treatment groups: (1) Saline (vehicle control), (2) Free Doxorubicin, (3) FRRG-DOX nanoparticles.

  • Treatment Administration : Treatments are administered intravenously via the tail vein at specified doses and schedules (e.g., every 3 days for 4 cycles).

  • Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis to assess necrosis and apoptosis. Major organs are also collected to evaluate toxicity.

Visualizations: Workflows and Relationships

Experimental Workflow for FRRG Nanoparticle Development

The following diagram outlines the comprehensive workflow for developing and validating FRRG-based targeted drug delivery systems.

Workflow cluster_synthesis Phase 1: Synthesis & Formulation cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Preclinical Testing S1 Synthesis of FRRG-Drug Conjugate S2 Self-Assembly into Nanoparticles S1->S2 S3 Physicochemical Characterization (DLS, TEM) S2->S3 V1 Cytotoxicity Assays (Cancer vs. Normal Cells) S3->V1 V2 Cellular Uptake Studies (Microscopy) V1->V2 V3 Enzymatic Drug Release Assays V2->V3 X1 Xenograft Tumor Model Development V3->X1 X2 Antitumor Efficacy Study X1->X2 X3 Biodistribution & Toxicity Analysis X2->X3 Final_Analysis Data Analysis & Preclinical Validation X3->Final_Analysis

Caption: End-to-end workflow for FRRG nanoparticle development.
Logical Relationship: Cathepsin B and Prodrug Activation

This diagram illustrates the core logical principle behind the FRRG-based targeting strategy. The selective activation of the prodrug is contingent on the high expression of cathepsin B, a key biomarker of the tumor microenvironment.

Logic TME Tumor Microenvironment (TME) CatB_High High Expression of Cathepsin B TME->CatB_High Normal Normal Tissue CatB_Low Low/Normal Expression of Cathepsin B Normal->CatB_Low Cleavage FRRG Linker Cleavage CatB_High->Cleavage NoCleavage FRRG Linker Remains Intact CatB_Low->NoCleavage Prodrug FRRG-Drug Prodrug Prodrug->CatB_High Prodrug->CatB_Low ActiveDrug Active Drug Release -> Cytotoxicity Cleavage->ActiveDrug InactiveDrug Prodrug Remains Inactive -> Minimal Toxicity NoCleavage->InactiveDrug

Caption: Logic of cathepsin B-mediated selective drug activation.

Conclusion

The FRRG peptide linker represents a significant advancement in targeted cancer therapy. By creating prodrugs that are specifically activated by the tumor-associated enzyme cathepsin B, this technology enables the development of highly selective treatments. The ability of FRRG-drug conjugates to self-assemble into carrier-free nanoparticles further enhances their clinical potential by offering high drug loading, improved stability, and a simplified manufacturing pathway. The robust preclinical data, demonstrating enhanced antitumor efficacy and a superior safety profile, position FRRG-based systems as a promising platform for the next generation of precision cancer medicines. Further research and clinical translation are warranted to fully realize the potential of this innovative drug delivery strategy.

References

An In-depth Technical Guide to the Physicochemical Properties of Phe-Arg-Arg-Gly (FRRG)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Phenylalanyl-Arginyl-Arginyl-Glycine (Phe-Arg-Arg-Gly, or FRRG) is a short-chain polypeptide of significant interest in biomedical research and drug development. Its specific sequence has been identified as a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in the microenvironment of various malignant tumors.[1][2] This property makes the FRRG sequence a valuable tool as a cleavable linker in the design of prodrugs, enabling targeted release of therapeutic agents, such as doxorubicin, within the tumor microenvironment while minimizing systemic toxicity.[1][3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound peptide. It includes a summary of its chemical attributes, detailed experimental protocols for their determination, and a discussion of its stability and biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its constituent amino acids: one hydrophobic residue (Phenylalanine), two strongly basic residues (Arginine), and one neutral, flexible residue (Glycine). These properties are crucial for its handling, formulation, and application in experimental settings.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource / Method
Molecular Formula C23H38N10O5MedChemExpress
Molecular Weight 534.61 g/mol MedChemExpress
Amino Acid Sequence This compound (FRRG)MedChemExpress
Estimated Isoelectric Point (pI) ~12.0Calculated (based on pKa of terminal groups and Arg side chains)
Net Charge at pH 7.4 +2Calculated
Solubility High solubility in aqueous solutions (e.g., buffers, water). Limited solubility in non-polar organic solvents.Inferred from composition (two highly polar Arginine residues)
Appearance White to off-white lyophilized powderGeneral peptide characteristic

Biological Context and Experimental Workflow

The primary biological significance of the FRRG peptide is its role as a specific substrate for Cathepsin B. This enzyme preferentially cleaves peptide bonds at the carboxyl-end of arginine residues. In the context of a prodrug, Cathepsin B action on the FRRG linker liberates the conjugated therapeutic agent.

Visualizations

The following diagrams illustrate the enzymatic cleavage pathway and a typical experimental workflow for characterizing the peptide.

Enzymatic_Cleavage_Pathway cluster_prodrug Prodrug Conjugate cluster_enzyme Tumor Microenvironment cluster_release Drug Release Prodrug Active Drug This compound Linker CathepsinB Cathepsin B (Overexpressed) Prodrug:linker->CathepsinB Recognition & Cleavage ReleasedDrug Released Active Drug CathepsinB->ReleasedDrug CleavedLinker Cleaved Linker Fragments CathepsinB->CleavedLinker

Figure 1. Enzymatic cleavage of an FRRG-linked prodrug by Cathepsin B.

Physicochemical_Workflow cluster_characterization Physicochemical Characterization start Peptide Synthesis (this compound) purification Purification (e.g., RP-HPLC) start->purification mw Molecular Weight (Mass Spectrometry) purification->mw pi Isoelectric Point (Isoelectric Focusing) purification->pi sol Solubility Assay purification->sol stab Stability Analysis (HPLC-based) purification->stab validation Structural Validation (NMR / Amino Acid Analysis) mw->validation pi->validation sol->validation stab->validation final Qualified Peptide for Biological Assays validation->final

Figure 2. Workflow for physicochemical characterization of FRRG.

Experimental Protocols

The following sections describe generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Molecular Weight via Mass Spectrometry

Objective: To confirm the identity and purity of the synthesized peptide by accurately measuring its molecular mass.

Methodology (MALDI-TOF):

  • Sample Preparation: A small amount of the lyophilized FRRG peptide is dissolved in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • Matrix Preparation: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or sinapinic acid) is prepared in the same solvent.

  • Spotting: The peptide solution is mixed with the matrix solution in a 1:1 ratio. A small volume (typically 1 µL) of this mixture is spotted onto the MALDI target plate and allowed to air-dry completely, promoting co-crystallization.

  • Data Acquisition: The target plate is inserted into the MALDI-TOF mass spectrometer. The sample is irradiated with a pulsed laser, causing desorption and ionization. The time-of-flight of the resulting ions through the flight tube is measured.

  • Analysis: The mass-to-charge ratio (m/z) is calculated from the time-of-flight. The resulting spectrum should show a prominent peak corresponding to the theoretical monoisotopic mass of the protonated peptide [M+H]+.

Determination of Isoelectric Point (pI) via Capillary Isoelectric Focusing (cIEF)

Objective: To experimentally determine the pH at which the FRRG peptide carries no net electrical charge.

Methodology:

  • Sample Mixture Preparation: The FRRG peptide is mixed with a solution containing carrier ampholytes (a mixture of small molecules with a range of pI values that create a pH gradient) and pI markers (proteins or peptides with known pI values).

  • Capillary Filling: A capillary tube is filled with the sample mixture.

  • Focusing: A high voltage is applied across the capillary, which contains an anolyte (acidic solution) at one end and a catholyte (basic solution) at the other. The carrier ampholytes migrate according to their charge, establishing a stable pH gradient within the capillary.

  • Peptide Migration: The charged FRRG peptide molecules migrate through the pH gradient until they reach the pH that corresponds to their pI. At this point, the net charge is zero, and migration ceases.

  • Detection and Analysis: The entire capillary is passed by a detector (typically a UV absorbance detector). The position of the focused peptide band relative to the pI markers allows for the precise determination of its isoelectric point.

Assessment of Peptide Solubility

Objective: To determine the solubility of the FRRG peptide in various aqueous and organic solvents.

Methodology:

  • Solvent Selection: A range of relevant solvents is selected (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, DMSO, ethanol).

  • Stock Solution Preparation: A known mass of the lyophilized peptide is added to a small, fixed volume of the primary solvent (e.g., water) to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in the test solvent.

  • Equilibration: The solutions are vortexed and allowed to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Solubility Determination:

    • Visual Method: The samples are visually inspected for any signs of precipitation. The highest concentration that remains a clear solution is recorded as the solubility limit.

    • Spectroscopic Method: After equilibration, samples are centrifuged to pellet any insoluble material. The concentration of the peptide remaining in the supernatant is quantified using UV absorbance at ~280 nm (due to Phenylalanine) or via a colorimetric peptide assay (e.g., BCA assay).

Evaluation of Peptide Stability via RP-HPLC

Objective: To assess the stability of the FRRG peptide over time under defined conditions (e.g., temperature, pH). Linear tetrapeptides are generally unstructured in water, but their stability can be influenced by conditions.

Methodology:

  • Incubation: A stock solution of FRRG is prepared in a buffer of interest (e.g., PBS pH 7.4). Aliquots are incubated at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), an aliquot is removed from each incubation condition and immediately frozen or mixed with a quenching solution to stop degradation.

  • RP-HPLC Analysis:

    • Each sample is injected into a reverse-phase HPLC system equipped with a C18 column.

    • A gradient elution is performed using two mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

    • The peptide and any degradation products are detected by UV absorbance (e.g., at 220 nm).

  • Data Analysis: The peak area of the intact FRRG peptide is recorded at each time point. The percentage of remaining intact peptide is plotted against time to determine its degradation rate and half-life under the tested conditions. The appearance of new peaks indicates the formation of degradation products.

Conclusion

The tetrapeptide this compound possesses distinct physicochemical properties defined by its amino acid composition. Its high molecular weight and strongly basic nature, conferred by two arginine residues, result in a high isoelectric point and excellent aqueous solubility. These characteristics, combined with its specific susceptibility to cleavage by Cathepsin B, make FRRG a highly effective and widely utilized linker in the development of targeted cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization and quality control of this important peptide in a research and development setting.

References

A Technical Guide to Phe-Arg-Arg-Gly Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the Phe-Arg-Arg-Gly (FRRG) tetrapeptide linker, a specialized cleavable linker designed for targeted drug delivery. Primarily utilized in the development of antibody-drug conjugates (ADCs) and other prodrug systems, this linker leverages the unique enzymatic conditions within the tumor microenvironment and inside cancer cells to achieve site-specific payload release. This document details the mechanism of action, synthesis, and evaluation of FRRG linkers, presenting quantitative data, detailed experimental protocols, and visualizations to support advanced research and development.

Introduction to Cathepsin B-Cleavable Linkers

The efficacy of targeted therapies like ADCs hinges on the stability of the conjugate in systemic circulation and the efficient release of its cytotoxic payload at the tumor site. Cleavable linkers are designed to be severed in response to specific physiological triggers present in cancer cells, such as low pH or the presence of specific enzymes.[1] The this compound sequence is designed for cleavage by cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in various cancer types.[2][3] Upon internalization of the drug conjugate into a cancer cell, it is trafficked to the lysosome, where the high concentration of cathepsin B cleaves the peptide linker, liberating the active drug to exert its cytotoxic effect.[4]

Mechanism of Action: From Targeting to Payload Release

The therapeutic action of a drug conjugate employing a this compound linker follows a multi-step intracellular pathway. This process ensures that the potent payload is released preferentially inside the target cancer cells, thereby minimizing collateral damage to healthy tissues.

  • Binding and Internalization : An antibody-drug conjugate (ADC) circulates in the bloodstream until it recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Endocytosis : Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.

  • Lysosomal Trafficking : The endosome matures and fuses with a lysosome, a cellular organelle characterized by a low pH environment and a high concentration of degradative enzymes.[5]

  • Enzymatic Cleavage : Within the lysosome, the overexpressed protease cathepsin B recognizes the this compound sequence and cleaves the peptide backbone.

  • Payload Release : This cleavage event initiates the release of the cytotoxic drug. Often, the linker is designed with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes after the initial enzymatic cut, ensuring the release of the payload in its original, unmodified, and fully active form.

  • Cytotoxicity : The freed drug can then diffuse out of the lysosome and into the cytoplasm or nucleus to induce cell death via its specific mechanism (e.g., DNA damage or microtubule disruption).

The following diagram illustrates this general mechanism of action for an ADC with a cathepsin B-cleavable linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC (Antibody-Linker-Payload) Binding Binding ADC->Binding 1. Targeting Receptor Tumor Antigen (Receptor) Receptor->Binding Endosome Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Low pH, Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload (Drug) Lysosome->Payload 4. Linker Cleavage by Cathepsin B 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Quantitative Analysis of Linker Performance

The performance of a linker is assessed by its stability in plasma and its susceptibility to cleavage at the target site. While specific kinetic data for the this compound sequence is limited in publicly available literature, data from structurally similar peptides provide a valuable benchmark for evaluation. A comparative study involving doxorubicin prodrugs highlighted the potential of this class of linkers.

Table 1: In Vitro Cytotoxicity and In Vivo Efficacy of Related Linker-Drug Conjugates

This table presents data from a comparative study of various cathepsin B-cleavable linkers conjugated to doxorubicin (DOX), forming self-assembling nanoparticles. The data for the closely related Phe-Arg-Arg-Leu (FRRL) linker is shown as a proxy for the performance of this linker class.

Linker-PayloadCell LineIC₅₀ (µM)In Vivo Tumor Accumulation (vs Free DOX)In Vivo Efficacy (vs Free DOX)Reference
FRRL-DOXSCC7~0.52.3–16.3 fold greater2.1-fold better anticancer efficacy
Free DOXSCC7~1.01.0 (baseline)1.0 (baseline)

Note: Data is primarily for the FRRL-DOX variant, which was identified as the optimized candidate in the cited study that also included FRRG-DOX.

Table 2: Comparative Cleavage Kinetics of Cathepsin B Substrates

This table provides kinetic parameters for the cleavage of common fluorogenic peptide substrates by human cathepsin B. These values serve as a reference for the efficiency of cleavage for different peptide sequences. The catalytic efficiency (kcat/KM) is a key metric for comparing substrates.

SubstratepHKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)Reference
Z-Phe-Arg-AMC7.2110 ± 201.3 ± 0.111,800
Z-Phe-Arg-AMC4.628 ± 21.7 ± 0.0360,700
Z-Arg-Arg-AMC7.2170 ± 200.53 ± 0.023,100
Z-Arg-Arg-AMC4.6>225-<2,200

Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin.

Experimental Protocols

Evaluating a novel linker requires a suite of robust in vitro assays. The following sections provide detailed methodologies for the key experiments.

Synthesis of a this compound-Payload Conjugate

This protocol describes a representative method for synthesizing a peptide-drug conjugate using a combination of solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Part A: Solid-Phase Synthesis of the FRRG Peptide

  • Resin Preparation : Start with a pre-loaded Glycine 2-chlorotrityl resin. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the terminal amine by treating the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling : In a separate vessel, activate the first protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Wash and Repeat : Wash the resin extensively with DMF and DCM. Confirm complete coupling using a Kaiser test. Repeat steps 2 and 3 for the subsequent amino acids: Fmoc-Arg(Pbf)-OH and Fmoc-Phe-OH.

  • Cleavage from Resin : After the final Fmoc deprotection, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups (like Pbf for Arginine) using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part B: Conjugation to Payload (e.g., Doxorubicin)

  • Activation of Peptide : Dissolve the purified FRRG peptide in DMF. Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the C-terminal carboxylic acid of the glycine residue. Stir for 1 hour at room temperature.

  • Coupling Reaction : In a separate flask, dissolve the payload (e.g., doxorubicin hydrochloride) in DMF with DIPEA to neutralize the salt. Add the activated peptide solution to the payload solution.

  • Reaction Monitoring : Let the reaction proceed overnight at room temperature, protected from light. Monitor the reaction progress using LC-MS.

  • Final Purification : Once the reaction is complete, purify the final this compound-Payload conjugate by RP-HPLC to remove any unreacted starting materials. Lyophilize the pure fractions to obtain the final product.

Cathepsin B Enzymatic Cleavage Assay

This fluorometric assay quantifies the rate of linker cleavage by cathepsin B.

Materials :

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Substrate: this compound-Payload or a fluorogenic model like Z-Phe-Arg-AMC

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission suitable for the fluorophore, e.g., 355/460 nm for AMC)

Protocol :

  • Prepare Reagents : Dilute cathepsin B to a working concentration (e.g., 50 nM) in cold assay buffer. Prepare a stock solution of the substrate in DMSO and then dilute it to various concentrations in assay buffer.

  • Assay Setup : To each well of the microplate, add 50 µL of the substrate solution at different concentrations. Include wells with buffer only (blank) and substrate without enzyme (negative control).

  • Initiate Reaction : Pre-incubate the plate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding 50 µL of the cathepsin B working solution to each well.

  • Kinetic Measurement : Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis :

    • Subtract the background fluorescence (blank wells) from all readings.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the V₀ values against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and kcat.

The following diagram outlines the workflow for this kinetic assay.

Cathepsin_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Buffer) setup 2. Plate Setup (Substrate dilutions in 96-well plate) prep->setup preinc 3. Pre-incubation (Plate at 37°C for 5 min) setup->preinc init 4. Initiate Reaction (Add Cathepsin B enzyme) preinc->init measure 5. Kinetic Measurement (Read fluorescence over time at 37°C) init->measure analysis 6. Data Analysis (Calculate V₀, plot Michaelis-Menten) measure->analysis results 7. Determine Kinetics (Kᴍ and kcat) analysis->results

Caption: Experimental workflow for a kinetic cathepsin B cleavage assay.
In Vitro Plasma Stability Assay

This assay assesses the stability of the linker-drug conjugate in plasma to predict its behavior in circulation.

Materials :

  • Test conjugate (e.g., FRRG-Payload)

  • Human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (Quenching solution)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Protocol :

  • Incubation Setup : Thaw human plasma at 37°C. In microcentrifuge tubes, add the test conjugate to the plasma to a final concentration of 1-5 µM.

  • Time Points : Incubate the tubes at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma-conjugate mixture. The 0-hour sample is taken immediately after adding the conjugate.

  • Reaction Quenching : Immediately quench the enzymatic activity in the collected aliquot by adding 3 volumes of ice-cold quenching solution containing the internal standard.

  • Protein Precipitation : Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Sample Analysis : Transfer the supernatant to an HPLC vial and analyze the concentration of the intact conjugate using a validated LC-MS/MS method.

  • Data Analysis : Plot the percentage of the intact conjugate remaining versus time. Calculate the half-life (t₁/₂) of the conjugate in plasma by fitting the data to a first-order decay model.

In Vitro Cytotoxicity Assay (MTT/XTT)

This colorimetric assay measures the reduction in cell viability after exposure to a drug conjugate.

Materials :

  • Target cancer cell line (e.g., a cathepsin B-overexpressing line like HT-1080 or MDA-MB-231)

  • Complete cell culture medium

  • Test conjugate, free payload, and relevant controls

  • MTT or XTT reagent

  • Solubilization solution (for MTT, e.g., DMSO or SDS-HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Protocol :

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of the test conjugate and controls. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated cells as a viability control.

  • Incubation : Incubate the plate for a period that allows for the drug to take effect (e.g., 72-96 hours).

  • Add Reagent :

    • For MTT : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

    • For XTT : Prepare the XTT working solution (mixing XTT reagent and activator) and add 50 µL to each well. Incubate for 2-4 hours.

  • Measure Absorbance :

    • For MTT : Carefully remove the medium and add 100 µL of solubilization solution. Shake the plate for 15 minutes to dissolve the crystals. Read absorbance at ~570 nm.

    • For XTT : Read the absorbance directly at ~450 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability data against the logarithm of the drug concentration and fit the curve using a sigmoidal dose-response model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Design Logic

The design of an effective peptide linker involves a careful balance of properties. The amino acid sequence dictates enzyme specificity and cleavage kinetics, while the overall structure influences stability and solubility.

  • P2-P1 Residues : In many cathepsin B substrates, the P2 and P1 positions (relative to the cleavage site) are critical for recognition. Hydrophobic residues like Phenylalanine at P2 and basic residues like Arginine at P1 are often favored. The this compound sequence places Phe at P4 and the Arg-Arg motif at P2-P1, assuming cleavage occurs after the second Arg, which is a known cleavage pattern for cathepsin B.

  • Spacer Group : As mentioned, a self-immolative spacer like PABC is crucial. It connects the peptide to the payload and ensures that after cleavage, the payload is released without any lingering linker fragments that could reduce its activity.

  • Payload Attachment : The nature of the payload itself can sterically hinder the enzyme's access to the cleavage site. The PABC spacer helps to distance the payload from the peptide, facilitating efficient enzymatic processing.

The logical relationship between the components of an ADC is visualized below.

ADC_Design_Logic cluster_ADC Antibody-Drug Conjugate (ADC) Structure cluster_Linker Linker Components Antibody Antibody (e.g., Trastuzumab) Linker Linker System Antibody->Linker Conjugation Site (e.g., Cysteine) Payload Payload (e.g., Doxorubicin) Linker->Payload Attachment Chemistry Peptide This compound (Enzyme Recognition Site) Spacer PABC Spacer (Self-Immolative Unit) Peptide->Spacer Amide Bond

Caption: Logical components of an ADC featuring a peptide linker system.

Conclusion

The this compound linker represents a sophisticated tool in the design of targeted drug delivery systems. Its specificity for cathepsin B, an enzyme commonly upregulated in tumors, provides a clear rationale for its use in oncology. While more quantitative data on the specific cleavage kinetics and plasma stability of the FRRG sequence would further solidify its position, the available evidence from similar linkers demonstrates the high potential of this design strategy. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize FRRG-based conjugates, paving the way for the development of next-generation ADCs and prodrugs with improved therapeutic windows.

References

An In-depth Technical Guide to the Enzymatic Degradation of Phe-Arg-Arg-Gly

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly) is a substrate of significant interest in biomedical research, primarily for its susceptibility to cleavage by the lysosomal cysteine protease, Cathepsin B. This enzyme is frequently overexpressed in the microenvironment of various cancers, making the this compound sequence a valuable tool in the design of targeted drug delivery systems. This technical guide provides a comprehensive overview of the enzymatic degradation of this compound, with a focus on the biochemical principles, experimental methodologies, and the broader context of its application in oncology. While specific kinetic parameters for this compound are not extensively documented in publicly available literature, this guide presents comparative data from analogous substrates to provide a robust framework for its study.

Introduction: The Significance of this compound Degradation

The controlled cleavage of peptide bonds by proteases is a fundamental process in cellular signaling, protein turnover, and disease progression. The tetrapeptide this compound has emerged as a key substrate for Cathepsin B, a lysosomal cysteine protease that plays a crucial role in intracellular protein catabolism.[1] Under pathological conditions such as cancer, Cathepsin B is often upregulated and secreted into the extracellular space, where it contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[2]

The specificity of Cathepsin B for certain peptide sequences, including this compound, has been harnessed in the development of prodrugs. In this strategy, a cytotoxic agent is conjugated to the peptide, rendering it inactive. Upon encountering Cathepsin B in the tumor microenvironment, the peptide linker is cleaved, releasing the active drug directly at the site of action, thereby minimizing systemic toxicity.[3] Understanding the enzymatic degradation of this compound is therefore paramount for the rational design and optimization of such targeted therapies.

The Enzyme: Cathepsin B

Cathepsin B (EC 3.4.22.1) is a member of the papain family of cysteine proteases. It functions as both an endopeptidase and a dipeptidyl carboxypeptidase. Its substrate specificity is dictated by the amino acid residues at the P1 and P2 positions relative to the scissile bond. Cathepsin B exhibits a strong preference for basic residues such as Arginine (Arg) and Lysine (Lys) at the P1 position. The S2 subsite can accommodate a range of residues, including hydrophobic ones like Phenylalanine (Phe). The this compound sequence aligns well with this substrate preference, with the Arg-Arg bond being the putative cleavage site.

Quantitative Analysis of Enzymatic Degradation

Table 1: Kinetic Parameters of Cathepsin B for Various Substrates

Substrate Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) pH Reference
Z-Phe-Arg-AMC 14.7 Not Reported Not Reported 6.5 [4]
Z-Arg-Arg-AMC Not Reported Not Reported Not Reported 6.0 [5]
Z-Nle-Lys-Arg-AMC Not Reported Not Reported High Catalytic Efficiency 7.2

| Z-Nle-Lys-Arg-AMC | Not Reported | Not Reported | High Catalytic Efficiency | 4.6 | |

Note: "Z" represents a benzyloxycarbonyl protecting group, and "AMC" refers to 7-amino-4-methylcoumarin, a fluorescent reporter group. The data for Z-Phe-Arg-AMC and Z-Arg-Arg-AMC provide context for the affinity and turnover of substrates with similar P2 and P1 residues to this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound degradation by Cathepsin B.

General Cathepsin B Activity Assay (Fluorometric)

This protocol describes a general method to determine the activity of Cathepsin B using a fluorogenic substrate like Z-Phe-Arg-AMC, which can be adapted for studying the cleavage of this compound if a suitable reporter molecule is conjugated to the peptide.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Cathepsin B substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

  • Stop Solution: 100 mM sodium chloroacetate in 100 mM sodium acetate, pH 4.3

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the substrate to the desired working concentration in Assay Buffer.

  • Prepare a dilution series of Cathepsin B in Assay Buffer.

  • Add 50 µL of the enzyme dilutions to the wells of the microplate.

  • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of Stop Solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • A standard curve of the free fluorophore should be generated to convert fluorescence units to molar concentrations.

HPLC-Based Degradation Assay

This method allows for the direct monitoring of this compound degradation and the appearance of cleavage products without the need for a fluorescent label.

Materials:

  • This compound tetrapeptide

  • Recombinant human Cathepsin B

  • Reaction Buffer: 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

  • Quenching Solution: 10% trifluoroacetic acid (TFA) in water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in water or a suitable buffer.

  • Prepare a working solution of Cathepsin B in Reaction Buffer.

  • In a microcentrifuge tube, combine the this compound solution and the Cathepsin B solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the Quenching Solution.

  • Analyze the samples by reverse-phase HPLC.

  • Monitor the decrease in the peak area of the intact this compound and the increase in the peak areas of the degradation products over time.

Signaling Pathways and Biological Context

The enzymatic degradation of this compound itself does not directly initiate a signaling cascade. Instead, its significance lies in the context of its application, primarily in cancer therapy. The cleavage of a this compound linker in a prodrug is the activation step that releases a cytotoxic agent. The subsequent signaling events are dictated by the mechanism of action of the released drug.

Cathepsin B, the enzyme responsible for the degradation, is, however, implicated in several cancer-related signaling pathways. Its overexpression and secretion contribute to the breakdown of the extracellular matrix, which can activate signaling pathways involved in cell migration, invasion, and angiogenesis.

Cathepsin_B_Signaling cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components (e.g., Collagen, Fibronectin) Degraded_ECM Degraded ECM Fragments Integrins Integrin Receptors Degraded_ECM->Integrins Activation Cathepsin_B Secreted Cathepsin B Cathepsin_B->ECM Degradation Signaling_Pathways Pro-invasive and Pro-angiogenic Signaling Pathways Integrins->Signaling_Pathways Initiation Invasion_Metastasis Cell Invasion and Metastasis Signaling_Pathways->Invasion_Metastasis Promotion

Cathepsin B's role in ECM degradation and pro-tumorigenic signaling.

Experimental and Logical Workflows

The study of this compound degradation follows a logical progression from initial characterization to the evaluation of its application in a biological system.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_prodrug Prodrug Development Peptide_Synthesis Peptide Synthesis (this compound) Enzyme_Assay Enzymatic Assay (Cathepsin B) Peptide_Synthesis->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (HPLC or Fluorometry) Enzyme_Assay->Kinetic_Analysis Prodrug_Synthesis Prodrug Synthesis (Peptide-Drug Conjugate) Kinetic_Analysis->Prodrug_Synthesis Cleavage_Study Prodrug Cleavage by Cathepsin B Prodrug_Synthesis->Cleavage_Study Cell_Based_Assay Cell-Based Assays (Cytotoxicity) Cleavage_Study->Cell_Based_Assay

Workflow for studying this compound degradation and its application.

Conclusion

The enzymatic degradation of this compound by Cathepsin B is a critical process in the context of targeted cancer therapy. While specific kinetic data for this tetrapeptide remains an area for further investigation, the principles of Cathepsin B substrate specificity and the available data on analogous peptides provide a strong foundation for its study. The experimental protocols outlined in this guide offer a practical approach for researchers to characterize the degradation of this compound and to evaluate its utility in prodrug design. A deeper understanding of this enzymatic process will undoubtedly contribute to the development of more effective and less toxic cancer treatments.

References

Methodological & Application

Synthesis Protocol for the Tetrapeptide Phe-Arg-Arg-Gly

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive methodology for the synthesis of the tetrapeptide Phenylalanine-Arginine-Arginine-Glycine (Phe-Arg-Arg-Gly) using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the necessary reagents, step-by-step procedures for peptide chain assembly, cleavage from the resin, and final purification.

Introduction

The this compound peptide sequence is of interest in various biochemical and pharmaceutical research areas. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for its production. This protocol utilizes the widely adopted Fmoc/tBu strategy, which involves the use of the acid-labile tert-butyl (tBu) group for side-chain protection and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection.[1][2] Special consideration is given to the repetitive arginine residues, which can present synthetic challenges such as incomplete coupling due to steric hindrance and side reactions.[3][4]

Materials and Reagents

All reagents and solvents should be of high purity, suitable for peptide synthesis.

  • Resin: Rink Amide resin (e.g., 0.5-0.8 mmol/g loading capacity)

  • Amino Acids:

    • Fmoc-Gly-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Phe-OH

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents:

    • N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Precipitation and Washing: Cold diethyl ether

Quantitative Data Summary

The following table summarizes the molar equivalents and volumes for a standard 0.1 mmol synthesis scale.

StepReagentMolar Equivalent (to resin capacity)Quantity (for 0.1 mmol scale)Volume (for 0.1 mmol scale)
Resin Swelling DMF--5 mL
Fmoc Deprotection 20% Piperidine in DMF--5 mL (x2)
Amino Acid Coupling Fmoc-Amino Acid-OH5 eq0.5 mmol-
DIC5 eq0.5 mmol78 µL
OxymaPure5 eq0.5 mmol71 mg
Cleavage Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5)--5 mL

Experimental Protocol

This protocol outlines the manual synthesis of this compound on a Rink Amide resin. The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Phenylalanine).

I. Resin Preparation
  • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5 mL) to swell the resin for 30 minutes.

  • Drain the DMF.

II. Peptide Chain Elongation Cycle

The following cycle of deprotection, washing, and coupling is repeated for each amino acid (Gly, Arg, Arg, Phe) in the sequence.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes and drain.[4]

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Wash with DCM (3 x 5 mL).

    • Wash with DMF (3 x 5 mL).

  • Amino Acid Coupling (for Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (0.5 mmol), OxymaPure (0.5 mmol), in DMF (2 mL).

    • Add DIC (0.5 mmol) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Coupling Monitoring (Optional):

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete, and the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Repeat for Subsequent Amino Acids (Arg, Arg, Phe):

    • Repeat steps 1-5 for the coupling of Fmoc-Arg(Pbf)-OH. Due to the bulky nature of the Pbf protecting group and the presence of consecutive arginine residues, a "double coupling" strategy is recommended to ensure complete reaction. After the initial 2-hour coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.

    • Repeat the double coupling procedure for the second Fmoc-Arg(Pbf)-OH.

    • Repeat steps 1-5 for the coupling of Fmoc-Phe-OH. A single coupling is typically sufficient.

  • Final Deprotection:

    • After coupling the final amino acid (Fmoc-Phe-OH), perform a final Fmoc deprotection (Step 1) and washing (Step 2).

III. Cleavage and Deprotection
  • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides with multiple arginine residues, a cleavage time of 2-4 hours is recommended.

  • Add the cleavage cocktail (5 mL) to the dried resin and agitate at room temperature for 3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

IV. Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold diethyl ether, and centrifuge again. Repeat this washing step twice.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Signaling Pathways and Experimental Workflows

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell end_node Purified this compound Peptide deprotect_gly 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect_gly wash1 3. Washing (DMF/DCM) deprotect_gly->wash1 couple_gly 4. Couple Fmoc-Gly-OH (DIC/Oxyma) wash1->couple_gly wash2 5. Washing (DMF) couple_gly->wash2 deprotect_arg1 6. Fmoc Deprotection wash2->deprotect_arg1 Cycle 1: Glycine wash3 7. Washing deprotect_arg1->wash3 couple_arg1 8. Double Couple Fmoc-Arg(Pbf)-OH wash3->couple_arg1 wash4 9. Washing couple_arg1->wash4 deprotect_arg2 10. Fmoc Deprotection wash4->deprotect_arg2 Cycle 2: Arginine wash5 11. Washing deprotect_arg2->wash5 couple_arg2 12. Double Couple Fmoc-Arg(Pbf)-OH wash5->couple_arg2 wash6 13. Washing couple_arg2->wash6 deprotect_phe 14. Fmoc Deprotection wash6->deprotect_phe Cycle 3: Arginine wash7 15. Washing deprotect_phe->wash7 couple_phe 16. Couple Fmoc-Phe-OH wash7->couple_phe wash8 17. Washing couple_phe->wash8 final_deprotect 18. Final Fmoc Deprotection wash8->final_deprotect Cycle 4: Phenylalanine wash9 19. Washing & Drying final_deprotect->wash9 cleavage 20. Cleavage from Resin (TFA/TIS/H2O) wash9->cleavage precipitation 21. Precipitation in Ether cleavage->precipitation purification 22. RP-HPLC Purification precipitation->purification purification->end_node

SPPS Workflow for this compound Synthesis. This diagram illustrates the sequential steps of solid-phase peptide synthesis for the target peptide.

References

Application Notes and Protocols for Creating FRRG-Drug Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of FRRG-drug nanoparticles. The tetrapeptide FRRG (Phe-Arg-Arg-Gly) is a substrate for cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This property allows for the targeted release of conjugated drugs specifically at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2]

Overview and Principles

FRRG-drug nanoparticles are a promising platform for targeted cancer therapy.[1] These nanoparticles are formed through the self-assembly of FRRG peptide-drug conjugates.[1][3] The FRRG peptide acts as a targeting moiety, directing the nanoparticle to tumor cells with high cathepsin B expression. Once at the tumor site, cathepsin B cleaves the FRRG peptide, releasing the active drug payload. This targeted delivery mechanism increases the drug concentration at the tumor, potentially leading to improved anticancer effects and reduced side effects.

Two common cytotoxic agents conjugated to FRRG for this purpose are Doxorubicin (DOX) and Monomethyl Auristatin E (MMAE).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of FRRG-drug nanoparticles based on published data.

Table 1: Physicochemical Properties of FRRG-Drug Nanoparticles

NanoparticleDrugAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Content (%)Reference
FRRG-DOXDoxorubicin213Not ReportedNot ReportedNot Reported
F68-FDOX (Pluronic F68 stabilized)DoxorubicinNot ReportedNot ReportedIncreased compared to FRRG-DOXNot Reported
FRRG-MMAEMonomethyl Auristatin E~200Not ReportedNot ReportedNot Reported

Table 2: In Vitro Drug Release from FRRG-DOX Nanoparticles

ConditionTime (h)Cumulative Drug Release (%)Reference
pH 5.0 (simulating tumor microenvironment)72~30.2
pH 7.4 (simulating physiological conditions)72~7.6

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of FRRG Peptide

This protocol describes a general method for synthesizing the FRRG (this compound) peptide using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Phe-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Arginine):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq), a coupling reagent (e.g., HBTU, 3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the subsequent amino acids (Arg and Phe) in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized FRRG peptide using mass spectrometry and HPLC.

Protocol for the Synthesis of FRRG-Doxorubicin (DOX) Nanoparticles

This protocol details the conjugation of the FRRG peptide to doxorubicin and the subsequent self-assembly into nanoparticles.

Materials:

  • FRRG peptide

  • Doxorubicin hydrochloride (DOX·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Sep-Pak C18 column

  • Distilled water

  • Lyophilizer

Procedure:

  • Conjugation Reaction:

    • Dissolve FRRG peptide (1 eq), DOX·HCl (0.7 eq), HATU (1 eq), and DIPEA (2 eq) in DMF.

    • Stir the reaction mixture at 10°C for 3 hours.

  • Purification of FRRG-DOX Conjugate:

    • Purify the FRRG-DOX conjugate using a Sep-Pak C18 column.

    • Analyze the resulting filtrate by RP-HPLC to confirm purity.

  • Lyophilization: Lyophilize the purified FRRG-DOX solution for 3 days to obtain a red powder.

  • Nanoparticle Self-Assembly:

    • Disperse the lyophilized FRRG-DOX powder in an aqueous solution (e.g., distilled water or saline) to allow for the self-assembly of the prodrugs into nanoparticles.

  • (Optional) Stabilization with Pluronic F68:

    • To enhance stability, slowly add a Pluronic F68 solution (30% v/v) to the FRRG-DOX nanoparticle solution.

    • Lyophilize the mixture for 3 days to obtain stabilized F68-FDOX nanoparticles.

Protocol for the Synthesis of FRRG-MMAE Nanoparticles

This protocol outlines the synthesis of FRRG-MMAE nanoparticles through a one-step conjugation and self-assembly process.

Materials:

  • FRRG peptide

  • Monomethyl auristatin E (MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Aqueous solution (e.g., water or buffer)

Procedure:

  • Conjugation Reaction:

    • Dissolve FRRG peptide (1 eq), MMAE (1 eq), NHS (2 eq), EDC (2 eq), and DIPEA (2 eq) in DMF.

    • Allow the reaction to proceed to conjugate the C-terminus of the FRRG peptide to MMAE.

  • Nanoparticle Formation:

    • The resulting FRRG-MMAE molecules will self-assemble into nanoparticles in an aqueous solution due to hydrophobic interactions.

  • Purification and Characterization:

    • Purify the FRRG-MMAE nanoparticles using appropriate methods such as dialysis or size exclusion chromatography.

    • Characterize the nanoparticles for size, morphology, and drug content.

Protocol for Nanoparticle Characterization

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Disperse the FRRG-drug nanoparticles in a suitable solvent (e.g., saline) at a concentration of 1 mg/mL.

    • Analyze the size distribution and zeta potential using a Zetasizer Nano ZS or a similar instrument.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles in distilled water (e.g., 1 mg/mL).

    • Place a drop of the suspension on a TEM grid and allow it to air dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the grid using a TEM to observe the morphology of the nanoparticles.

3. Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the FRRG-drug nanoparticle suspension in a dialysis bag with a specific molecular weight cutoff.

    • Immerse the dialysis bag in a release buffer with a pH simulating either physiological conditions (pH 7.4) or the tumor microenvironment (pH 5.0-6.5).

    • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Visualizations

Signaling Pathway for FRRG-Drug Nanoparticle Action

FRRG_Drug_Nanoparticle_Pathway cluster_extracellular Extracellular Space / Tumor Microenvironment cluster_intracellular Intracellular NP FRRG-Drug Nanoparticle TumorCell Tumor Cell NP->TumorCell EPR Effect & Targeting CathepsinB Cathepsin B (Overexpressed) TumorCell->CathepsinB Endosome Endosome TumorCell->Endosome Endocytosis Drug Free Drug (e.g., DOX, MMAE) Endosome->Drug Cathepsin B Cleavage of FRRG Target Cellular Target (e.g., DNA, Tubulin) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of FRRG-drug nanoparticle targeting and drug release.

Experimental Workflow for FRRG-Drug Nanoparticle Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Peptide_Synth 1. FRRG Peptide Synthesis (SPPS) Conjugation 2. Drug Conjugation (FRRG + Drug) Peptide_Synth->Conjugation Self_Assembly 3. Nanoparticle Self-Assembly Conjugation->Self_Assembly Size_Zeta Particle Size & Zeta Potential (DLS) Self_Assembly->Size_Zeta Morphology Morphology (TEM) Self_Assembly->Morphology Drug_Release Drug Release (Dialysis) Self_Assembly->Drug_Release In_Vitro In Vitro Cytotoxicity Self_Assembly->In_Vitro In_Vivo In Vivo Antitumor Efficacy In_Vitro->In_Vivo

References

in vitro assay for Cathepsin B cleavage of FRRG

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: In Vitro Assay for Cathepsin B Cleavage of FRRG Peptide Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and turnover.[1][2][3] Under pathological conditions, particularly in various forms of cancer, its expression and activity are often upregulated and it contributes to tumor invasion, angiogenesis, and metastasis.[4][5] This makes Cathepsin B a significant target for therapeutic drug development and a key enzyme for designing conditionally activated prodrugs, such as antibody-drug conjugates (ADCs). These prodrugs often utilize a peptide linker that is selectively cleaved by tumor-associated proteases like Cathepsin B, ensuring site-specific release of a cytotoxic payload.

The tetrapeptide sequence Phenylalanine-Arginine-Arginine-Glycine (FRRG) incorporates the di-arginine motif preferred by Cathepsin B for cleavage, typically occurring after the second arginine residue. This application note provides a detailed protocol for a sensitive in vitro fluorometric assay to quantify the cleavage of an FRRG-based peptide substrate by recombinant human Cathepsin B. The assay principle relies on a fluorogenic substrate, where a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or amino-4-trifluoromethyl coumarin (AFC), is covalently linked to the C-terminus of the peptide. In this quenched state, the substrate exhibits minimal fluorescence. Upon enzymatic cleavage by Cathepsin B, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. This protocol is suitable for enzyme kinetic studies, inhibitor screening, and evaluating the stability of peptide linkers in drug development.

Assay Principle

The core of this assay is the enzymatic reaction where Cathepsin B recognizes and cleaves the FRRG peptide sequence. This releases the fluorophore, which can be detected by a fluorescence plate reader.

Assay_Principle Substrate FRRG-Fluorophore (Quenched) Low Fluorescence Products Cleaved Peptide (FRRG) + Free Fluorophore High Fluorescence Substrate->Products Cleavage Enzyme Active Cathepsin B Enzyme->Substrate Reader Fluorescence Plate Reader (e.g., Ex/Em = 400/505 nm for AFC) Products->Reader Detection

Caption: Principle of the fluorogenic Cathepsin B cleavage assay.

Materials and Reagents

ReagentSupplier ExampleCatalog Number ExampleNotes
Recombinant Human Cathepsin BR&D Systems / Abcam953-CY / ab92938Store at -80°C in aliquots to avoid freeze-thaw cycles.
Fluorogenic Substrate (e.g., FRRG-AFC)Custom Synthesis / BachemN/APrepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.
Cathepsin B Inhibitor (e.g., E-64)BPS Bioscience / Sigma79590 / E3132Positive control for inhibition. Prepare a stock solution in DMSO or water.
Assay BufferN/AN/A50 mM MES or Sodium Acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA.
Dithiothreitol (DTT)Sigma-AldrichD9779Reducing agent to maintain cysteine protease activity. Prepare fresh.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418For dissolving substrate and inhibitors. The final concentration in the assay should not exceed 1%.
96-well Black Plates, Flat BottomCorning / Greiner3915 / 655076Opaque plates are essential to minimize background fluorescence and light scattering.

Experimental Protocols

This section details the procedures for enzyme activation, performing the cleavage assay, and screening for inhibitors.

Reagent Preparation
  • 1X Assay Buffer: Prepare a solution containing 50 mM MES (or Sodium Acetate), 1 mM EDTA, with the pH adjusted to 5.5. This buffer can be stored at 4°C.

  • Complete Assay Buffer: Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 5 mM. DTT is unstable in solution, so this buffer should be prepared fresh.

  • Cathepsin B Working Solution: Thaw the enzyme aliquot on ice. Activate Cathepsin B by diluting it to an intermediate concentration (e.g., 10 µg/mL) in Complete Assay Buffer and incubating for 15 minutes at room temperature. Following activation, dilute the enzyme to the final working concentration (e.g., 0.1-1.0 ng/µL) in Complete Assay Buffer. The optimal concentration should be determined empirically.

  • Substrate Working Solution: Thaw the 10 mM FRRG-AFC stock solution. Dilute it with Complete Assay Buffer to a final working concentration that is typically 2X the desired final assay concentration (e.g., dilute to 40 µM for a final concentration of 20 µM).

  • Inhibitor Solutions (for screening): Prepare a series of dilutions of the test compound and control inhibitor (e.g., E-64) in Complete Assay Buffer.

Cathepsin B Cleavage Assay Protocol

The following protocol is for a total reaction volume of 100 µL per well in a 96-well plate.

  • Plate Setup: Add the following components to the wells of a black 96-well plate:

    • Test Wells: 50 µL of Cathepsin B Working Solution.

    • Enzyme Control Wells: 50 µL of Cathepsin B Working Solution.

    • Substrate Blank Wells: 50 µL of Complete Assay Buffer (without enzyme).

  • Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

    • Wavelengths for AFC: Excitation (Ex) = 400 nm, Emission (Em) = 505 nm.

    • Wavelengths for AMC: Excitation (Ex) = 360-380 nm, Emission (Em) = 460 nm.

Experimental_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer) B 2. Activate Cathepsin B (Pre-incubate with DTT) A->B C 3. Set up 96-Well Plate Add Enzyme/Buffer to Wells B->C D 4. Initiate Reaction Add Substrate to all Wells C->D E 5. Kinetic Measurement Read Fluorescence at 37°C D->E F 6. Data Analysis (Calculate Slope, % Inhibition) E->F

Caption: General workflow for the Cathepsin B cleavage assay.

Inhibitor Screening Protocol
  • Plate Setup:

    • Test Inhibitor Wells: Add 25 µL of Complete Assay Buffer and 25 µL of the test inhibitor solution.

    • Inhibitor Control Wells (e.g., E-64): Add 25 µL of Complete Assay Buffer and 25 µL of the control inhibitor solution.

    • Enzyme Control Wells (No Inhibition): Add 50 µL of Complete Assay Buffer.

    • Substrate Blank Wells: Add 100 µL of Complete Assay Buffer.

  • Enzyme Addition: Add 25 µL of the Cathepsin B Working Solution to all wells except the Substrate Blank wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the Substrate Working Solution to all wells.

  • Fluorescence Measurement: Proceed with kinetic measurement as described in section 4.2.

Data Presentation and Analysis

Data Analysis
  • Blank Subtraction: For each time point, subtract the average fluorescence value of the Substrate Blank wells from all other readings.

  • Determine Reaction Rate: Plot the blank-corrected fluorescence units (RFU) against time (minutes). Identify the linear portion of the curve (initial velocity, V₀) and calculate the slope (ΔRFU/Δt). The slope represents the rate of the reaction.

  • Inhibitor Screening Analysis: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Slope of Inhibited Sample / Slope of Enzyme Control)] x 100

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Data Tables

The following tables provide examples of how to structure kinetic data for Cathepsin B substrates. While specific data for FRRG-AFC is not publicly available, parameters for similar di-arginine substrates are shown for reference.

Table 1: Kinetic Parameters for Cathepsin B with Various Fluorogenic Substrates

SubstratepHKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
Z-Arg-Arg-AMC7.21500.09600
Z-Arg-Arg-AMC4.61100.05455
Z-Phe-Arg-AMC7.2250.6526,000
Z-Phe-Arg-AMC4.6120.4840,000
Z-Nle-Lys-Arg-AMC7.2200.5527,500
Z-Nle-Lys-Arg-AMC4.6150.2315,333

Z = Carboxybenzyl, AMC = 7-amino-4-methylcoumarin

Table 2: Example Setup for an Inhibitor Screening Plate

Well TypeVolume of BufferVolume of InhibitorVolume of EnzymeVolume of SubstrateTotal Volume
Test Inhibitor25 µL25 µL (Test Cpd)25 µL25 µL100 µL
Inhibitor Control25 µL25 µL (E-64)25 µL25 µL100 µL
Enzyme Control50 µL0 µL25 µL25 µL100 µL
Substrate Blank75 µL0 µL0 µL25 µL100 µL

Troubleshooting

IssuePossible CauseSuggested Solution
High Background 1. Substrate degradation/instability.2. Autofluorescence from test compounds.3. Non-opaque plate used.1. Prepare substrate solution fresh before each experiment and protect from light.2. Run a control well with the compound, buffer, and substrate but no enzyme to measure its intrinsic fluorescence.3. Always use black, opaque microplates for fluorescence assays.
Low or No Signal 1. Inactive enzyme.2. Incorrect buffer pH or missing DTT.3. Incorrect wavelengths set on the reader.1. Ensure proper storage of Cathepsin B at -80°C and avoid multiple freeze-thaw cycles. Test enzyme activity with a known control substrate like Z-Arg-Arg-AFC.2. The optimal pH for Cathepsin B is acidic (pH 4.5-6.0). Ensure DTT is added fresh to the assay buffer to maintain the active site cysteine in a reduced state.3. Double-check the excitation and emission wavelengths for the specific fluorophore being used (e.g., AFC vs. AMC).
Non-linear Kinetics 1. Substrate depletion.2. Enzyme concentration too high.3. Photobleaching.1. Use a substrate concentration at or below the Kₘ. If Kₘ is unknown, test a range of substrate concentrations.2. Reduce the enzyme concentration to ensure the reaction rate remains linear for the duration of the measurement.3. Reduce the frequency of readings or the intensity of the excitation light if possible.

References

Application Note and Protocol: HPLC Purification of Phe-Arg-Arg-Gly (FRRG) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrapeptide Phe-Arg-Arg-Gly (FRRG) is a well-established substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment.[1][2][3][4][5] This specific enzymatic cleavage makes the FRRG peptide an ideal linker for the targeted delivery of cytotoxic agents to cancer cells. One of the most prominent examples is the conjugation of FRRG to the chemotherapeutic drug doxorubicin (DOX), creating a prodrug that is selectively activated at the tumor site, thereby minimizing systemic toxicity.

The synthesis of such peptide-drug conjugates results in a mixture of the desired product, unreacted starting materials, and other impurities. Therefore, a robust purification method is critical to obtain a highly pure and homogenous product for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of these conjugates. This application note provides a detailed protocol for the purification of FRRG-drug conjugates, with a focus on FRRG-doxorubicin, using preparative RP-HPLC.

Data Presentation

The successful purification of peptide-drug conjugates is assessed by purity, yield, and retention time. The following tables summarize typical quantitative data obtained from the RP-HPLC purification of FRRG-doxorubicin and other similar peptide-doxorubicin conjugates.

Table 1: Summary of Purification Yields and Purity of FRRG-Doxorubicin and Other Peptide-Doxorubicin Conjugates.

ConjugatePurification MethodYield (%)Final Purity (%)Reference
FRRG-DOXSep-Pak C18 & HPLC78>99
SMAC-P-FRRG-DOXSep-Pak C18 & HPLC-99
LT7-SS-DOXSemi-preparative HPLC31.597.3
[(WR)8WKβA]-DoxorubicinRP-HPLC->95

Note: Yields can vary significantly based on the scale of the synthesis and the specific conjugation chemistry employed.

Table 2: Typical Analytical RP-HPLC Parameters for FRRG-Doxorubicin Conjugates.

ParameterValue
Column C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-35% B over 50 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 490 nm (for Doxorubicin)
Column Temperature Ambient
Expected Retention Time ~14 minutes for albumin-binding FRRG-DOX prodrug (Al-ProD)

Note: These are representative parameters and may require optimization for specific conjugate characteristics and HPLC systems.

Experimental Protocols

This section provides a detailed methodology for the purification of a this compound-doxorubicin (FRRG-DOX) conjugate.

Materials and Reagents
  • Crude FRRG-DOX conjugate (post-synthesis)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • C18 reverse-phase preparative HPLC column (e.g., 250 mm × 10 mm, 5 µm)

  • Analytical C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Preparative HPLC system with a fraction collector

  • Analytical HPLC system with a UV-Vis detector

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Preparation of Mobile Phases
  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

Sample Preparation
  • Dissolve the crude FRRG-DOX conjugate in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of an organic solvent like dimethylformamide (DMF) if solubility is an issue.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Preparative RP-HPLC Purification
  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Inject the prepared sample onto the column.

  • Run a linear gradient to elute the conjugate. A typical gradient would be from 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized based on an initial analytical run of the crude material.

  • Monitor the elution profile at 490 nm, the absorbance maximum for doxorubicin.

  • Collect fractions corresponding to the major peak, which should be the FRRG-DOX conjugate.

Analysis of Collected Fractions
  • Analyze each collected fraction using analytical RP-HPLC to determine the purity of the conjugate.

  • Use the analytical HPLC conditions outlined in Table 2 or an optimized method.

  • Pool the fractions that have a purity of >95%.

Lyophilization and Characterization
  • Freeze the pooled pure fractions and lyophilize to obtain the purified FRRG-DOX conjugate as a solid powder.

  • Confirm the identity and molecular weight of the purified conjugate using mass spectrometry.

Visualizations

Experimental Workflow for HPLC Purification

experimental_workflow crude_sample Crude FRRG-DOX Conjugate dissolution Dissolution in Mobile Phase A crude_sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative RP-HPLC (C18 Column) filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Purity Analysis by Analytical RP-HPLC fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified FRRG-DOX (>95% Purity) lyophilization->final_product mass_spec Identity Confirmation (Mass Spectrometry) final_product->mass_spec

Caption: Workflow for the purification of FRRG-DOX conjugates.

Signaling Pathway of Targeted Drug Release

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell frrg_dox FRRG-DOX Conjugate (Inactive Prodrug) internalization Internalization (Endocytosis) frrg_dox->internalization lysosome Lysosome internalization->lysosome cathepsin_b Cathepsin B (Overexpressed) cleavage Peptide Linker Cleavage cathepsin_b->cleavage Enzymatic Action doxorubicin Active Doxorubicin cleavage->doxorubicin Release nucleus Nucleus doxorubicin->nucleus dna_damage DNA Damage & Apoptosis nucleus->dna_damage

Caption: Targeted release of doxorubicin via Cathepsin B cleavage.

References

Application Notes and Protocols for Cellular Uptake Studies of FRRG-Linked Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic agents into target cells is a critical challenge in drug development. One promising strategy involves the conjugation of therapeutic payloads to cell-penetrating peptides (CPPs). The tetrapeptide sequence Phe-Arg-Arg-Gly (FRRG) is of particular interest due to its cationic nature, conferred by the two consecutive arginine residues. Arginine-rich sequences are known to facilitate cellular entry, suggesting that FRRG-linked compounds may exhibit enhanced cellular uptake.[1][2] This document provides detailed protocols and application notes for studying the cellular uptake of compounds conjugated to the FRRG peptide.

The primary mechanism of uptake for arginine-rich CPPs often involves an initial electrostatic interaction with negatively charged proteoglycans on the cell surface, followed by endocytosis.[2][3][4] However, direct translocation across the plasma membrane has also been reported for some CPPs. The specific pathway can be influenced by the nature of the conjugated cargo, its concentration, and the cell type used. Therefore, a thorough investigation of the cellular uptake mechanism is essential for the development of FRRG-linked therapeutics.

Data Presentation: Cellular Uptake of a Model FRRG-Linked Fluorescent Probe

The following table summarizes hypothetical quantitative data from a cellular uptake study of an FRRG-linked fluorescent compound (FRRG-Fluorophore) in HeLa cells. This data is representative of typical results obtained for arginine-rich CPPs and serves as an example for data presentation.

Cell LineCompoundConcentration (µM)Incubation Time (min)Uptake (Mean Fluorescence Intensity)Uptake Inhibition (4°C)Uptake Inhibition (NaN3/2-DG)
HeLaFRRG-Fluorophore5608500 ± 65075% ± 5%80% ± 6%
HeLaControl Fluorophore5601200 ± 15010% ± 2%12% ± 3%
A549FRRG-Fluorophore5606200 ± 50070% ± 4%78% ± 5%
A549Control Fluorophore560950 ± 1208% ± 2%11% ± 2%

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of cellular uptake of a fluorescently labeled FRRG-linked compound using flow cytometry.

Materials:

  • HeLa or other suitable adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Fluorescently labeled FRRG-linked compound (FRRG-Fluorophore)

  • Unconjugated fluorophore (as a control)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare working solutions of the FRRG-Fluorophore and control fluorophore in serum-free culture medium at the desired final concentrations.

  • Cell Treatment:

    • Aspirate the culture medium from the wells and wash the cells twice with pre-warmed PBS.

    • Add the prepared compound solutions to the respective wells.

    • Incubate for the desired time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Termination of Uptake:

    • Aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to stop the uptake process.

    • To remove non-internalized, membrane-bound compound, briefly incubate the cells with a mild acid wash (e.g., 0.2 M glycine, pH 2.5) for 1-2 minutes, followed by two washes with PBS.

  • Cell Harvesting:

    • Add trypsin-EDTA to each well and incubate until the cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to microcentrifuge tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Use untreated cells to set the baseline fluorescence.

Protocol 2: Confocal Microscopy for Visualization of Cellular Uptake and Localization

This protocol allows for the visualization of the intracellular localization of the FRRG-linked compound.

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled FRRG-linked compound (FRRG-Fluorophore)

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal or endosomal markers (e.g., LysoTracker™ Red)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips and treat with the FRRG-Fluorophore as described in Protocol 1.

  • Staining of Organelles (Optional):

    • During the last 30 minutes of incubation with the FRRG-Fluorophore, add organelle-specific fluorescent markers like LysoTracker™ for lysosomes or fluorescently labeled transferrin for early endosomes.

    • Add Hoechst 33342 for the last 10-15 minutes to stain the nuclei.

  • Washing and Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and filters for the fluorophores used.

    • Acquire z-stack images to determine the intracellular localization of the FRRG-Fluorophore.

Protocol 3: Mechanistic Study of Cellular Uptake

This protocol is designed to investigate the involvement of energy-dependent pathways in the uptake of FRRG-linked compounds.

Procedure:

  • Follow the general procedure of Protocol 1.

  • Inhibition of Energy-Dependent Uptake:

    • To assess the role of active transport, perform the incubation step at 4°C instead of 37°C.

    • To inhibit metabolic energy, pre-incubate the cells with metabolic inhibitors such as sodium azide (NaN₃) and 2-deoxy-D-glucose (2-DG) for 30-60 minutes before adding the FRRG-Fluorophore. Maintain the inhibitors in the medium during the incubation with the compound.

  • Analysis: Compare the fluorescence intensity of cells treated under these inhibitory conditions with that of cells treated at 37°C without inhibitors. A significant reduction in uptake suggests an energy-dependent mechanism.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cellular Uptake Study A Seed Cells in 24-well Plate B Incubate Overnight (37°C, 5% CO2) A->B D Wash Cells with PBS B->D C Prepare FRRG-Compound & Controls E Treat Cells with Compounds C->E D->E F Incubate (e.g., 60 min, 37°C) E->F G Wash with Ice-Cold PBS F->G H Harvest Cells (Trypsinization) G->H I Analyze by Flow Cytometry H->I

Caption: Workflow for quantifying cellular uptake.

G cluster_pathway Postulated Cellular Uptake Pathway for FRRG-Linked Compounds extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space FRRG FRRG-Linked Compound HSPG Heparan Sulfate Proteoglycans FRRG->HSPG Electrostatic Interaction Endocytosis Endocytosis HSPG->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Payload Released Payload Escape->Payload

Caption: Potential endocytic uptake pathway.

References

Solid-Phase Synthesis of FRRG Peptide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tetrapeptide Phe-Arg-Arg-Gly (FRRG) has garnered significant interest in the field of drug development, primarily for its role as a specific substrate for the lysosomal cysteine protease Cathepsin B.[1] This enzyme is often overexpressed in various cancer cells, making the FRRG peptide an ideal candidate for designing targeted drug delivery systems.[1][2] By conjugating a cytotoxic agent, such as doxorubicin, to a carrier molecule via an FRRG linker, it is possible to create a prodrug that is selectively cleaved and activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1] This application note provides a detailed protocol for the solid-phase synthesis of the FRRG peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its purification and characterization.

Data Presentation

Table 1: Materials and Reagents for FRRG Peptide Synthesis

ReagentSupplierGrade
Fmoc-Gly-Wang resinVariousSynthesis Grade
Fmoc-Arg(Pbf)-OHVariousSynthesis Grade
Fmoc-Phe-OHVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousSynthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dichloromethane (DCM)VariousACS Grade
Diethyl etherVariousACS Grade

Table 2: Representative Yield and Purity for Solid-Phase Synthesis of a Tetrapeptide

While specific yield and purity for the FRRG peptide are not extensively reported, the following data for a similarly synthesized peptide provides a representative expectation. The synthesis of a 25-mer peptide, PTR-CE1, and its analogs using standard Fmoc solid-phase synthesis resulted in crude products with greater than 80% purity. Subsequent purification can significantly increase this purity. For instance, manual solid-phase synthesis of the NBC759 peptide yielded a crude product with a specific yield of 78%.

ParameterExpected Value
Crude Peptide Yield70-80%
Purity after Cleavage (Crude)>80%
Purity after HPLC Purification>95%

Table 3: Mass Spectrometry Data for FRRG Peptide

ParameterTheoretical Value (Da)
Monoisotopic Mass563.3157
Average Mass563.65

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of FRRG

This protocol outlines the manual synthesis of the FRRG peptide on a Wang resin pre-loaded with Fmoc-Gly. The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Phenylalanine).

1.1. Resin Swelling:

  • Place Fmoc-Gly-Wang resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for 30 minutes at room temperature.

  • Drain the DMF.

1.2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 5 mL).

1.3. Amino Acid Coupling (Repetition for Arg(Pbf), Arg(Pbf), and Phe):

  • In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, 0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed to detect any remaining free amines.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Repeat steps 1.2 and 1.3 for the subsequent amino acids in the sequence (Fmoc-Arg(Pbf)-OH, then Fmoc-Phe-OH).

1.4. Final Fmoc Deprotection:

  • After coupling the final amino acid (Fmoc-Phe-OH), perform a final deprotection step as described in 1.2 to expose the N-terminal amine of Phenylalanine.

Cleavage and Deprotection

This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

3.1. High-Performance Liquid Chromatography (HPLC) Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of water/acetonitrile containing 0.1% TFA to elute the peptide.

  • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide (>95% purity).

  • Pool the pure fractions and lyophilize to obtain the final purified FRRG peptide.

3.2. Mass Spectrometry (MS) Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The observed molecular weight should match the theoretical mass of the FRRG peptide.

Mandatory Visualization

FRRG_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling_Arg1 Couple Fmoc-Arg(Pbf)-OH Deprotection1->Coupling_Arg1 Deprotection2 Fmoc Deprotection Coupling_Arg1->Deprotection2 Coupling_Arg2 Couple Fmoc-Arg(Pbf)-OH Deprotection2->Coupling_Arg2 Deprotection3 Fmoc Deprotection Coupling_Arg2->Deprotection3 Coupling_Phe Couple Fmoc-Phe-OH Deprotection3->Coupling_Phe Final_Deprotection Final Fmoc Deprotection Coupling_Phe->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Final_Product Purified FRRG Peptide Characterization->Final_Product

Caption: Workflow for the solid-phase synthesis of the FRRG peptide.

FRRG_Prodrug_Activation Prodrug FRRG-Doxorubicin Prodrug TumorCell Tumor Cell Prodrug->TumorCell Targeting Cleavage Peptide Cleavage Prodrug->Cleavage Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->Cleavage Catalyzes Doxorubicin Active Doxorubicin Cleavage->Doxorubicin Releases Apoptosis Apoptosis Doxorubicin->Apoptosis

Caption: Activation of an FRRG-doxorubicin prodrug by Cathepsin B in a tumor cell.

References

Application Notes and Protocols for Linking FRRG Peptide to a Maleimide Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Phe-Arg-Arg-Gly (FRRG) is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment. This specificity makes the FRRG peptide an attractive targeting moiety for the delivery of therapeutic agents to cancer cells. By conjugating a cytotoxic drug to the FRRG peptide, a prodrug can be created that remains relatively inactive in healthy tissue but is cleaved to release the active drug upon encountering Cathepsin B in tumors.[1][2][3]

This document provides a detailed protocol for the conjugation of a cysteine-terminated FRRG peptide (FRRG-Cys) to a maleimide-functionalized molecule. The thiol-maleimide reaction is a widely used bioconjugation method due to its high efficiency and specificity for the sulfhydryl group of cysteine residues under mild, physiological conditions.[4][5] This "click chemistry" reaction forms a stable thioether bond, making it an ideal strategy for creating well-defined peptide-drug conjugates.

Data Presentation

Table 1: Characterization of Synthesized FRRG-Cys Peptide
PropertyValue
Sequence This compound-Cys
Molecular Weight 625.75 g/mol
Purity (by HPLC) >95%
Form Lyophilized powder
Table 2: Recommended Reaction Conditions for FRRG-Cys to Maleimide Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5The reaction rate is optimal in this range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Below pH 6.5, the reaction slows considerably. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with amines.
Temperature 4 - 25°C (Room Temperature)The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.
Molar Ratio (Maleimide:Peptide) 1.5:1 to 20:1A slight excess of the maleimide-functionalized molecule is generally recommended to ensure complete conjugation of the peptide. For small peptides, a lower ratio (e.g., 2:1) is often sufficient, while for larger proteins, a higher ratio (e.g., 10:1 to 20:1) may be necessary.
Buffer Phosphate-Buffered Saline (PBS), HEPESBuffers should be free of primary amines (like Tris at pH > 7.5) and thiols (like DTT). Buffers should be degassed to prevent oxidation of the thiol group.
Table 3: Influence of pH on Thiol-Maleimide Reaction Kinetics
pHRelative Reaction RateHalf-life of Maleimide Hydrolysis
6.0Slow> 24 hours
7.0Fast~ 10 hours
8.0Very Fast~ 1 hour
8.5Extremely Fast< 30 minutes

This table illustrates the general trend of pH effects on the thiol-maleimide reaction and maleimide stability. Actual rates will vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of FRRG-Cys Peptide

This protocol describes the manual synthesis of the FRRG-Cys peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Cys(Trt)-Wang resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for Gly, Arg, Arg, Phe in sequence):

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence (Gly, then Arg, then Arg, then Phe).

  • Final Fmoc Deprotection: After coupling the final amino acid (Phe), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

    • Lyophilize the pure peptide fractions.

Protocol 2: Conjugation of FRRG-Cys to a Maleimide-Functionalized Molecule

Materials:

  • Lyophilized FRRG-Cys peptide

  • Maleimide-functionalized molecule (e.g., Maleimide-PEG-Drug)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl and 2 mM EDTA, pH 7.2, degassed.

  • TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M N-acetylcysteine or cysteine in water

Procedure:

  • Prepare FRRG-Cys Solution: Dissolve the lyophilized FRRG-Cys peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the peptide has formed disulfide-linked dimers, add a 10-20 fold molar excess of TCEP solution. Incubate at room temperature for 30 minutes.

  • Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 2 to 10-fold) of the maleimide solution to the peptide solution while gently stirring.

    • If precipitation occurs, add a small amount of co-solvent (DMSO or DMF) to the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add a 10-fold molar excess of the quenching solution relative to the starting amount of the maleimide to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Protocol 3: Purification and Analysis of the FRRG-Cys-Maleimide Conjugate

Materials:

  • Crude conjugate solution

  • Purification system: RP-HPLC or Size-Exclusion Chromatography (SEC)

  • Analysis system: LC-MS

Procedure:

  • Purification:

    • Purify the conjugate from unreacted peptide, maleimide reagent, and quenching agent using RP-HPLC or SEC.

    • For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • For SEC, choose a column with a molecular weight cutoff appropriate for separating the conjugate from smaller reactants.

  • Analysis:

    • Collect the fractions corresponding to the conjugated product.

    • Confirm the identity and purity of the conjugate by LC-MS. The expected mass will be the sum of the molecular weights of the FRRG-Cys peptide and the maleimide-functionalized molecule. .

  • Storage: Lyophilize the purified conjugate and store at -20°C or below, protected from light. For short-term storage, the conjugate can be stored in solution at 4°C.

Mandatory Visualization

G cluster_synthesis Peptide Synthesis cluster_purification1 Peptide Purification cluster_conjugation Conjugation cluster_purification2 Conjugate Purification & Analysis s1 Fmoc-Cys(Trt)-Wang Resin s2 Sequential Fmoc-SPPS (Gly, Arg, Arg, Phe) s1->s2 s3 Cleavage from Resin (TFA Cocktail) s2->s3 s4 Crude FRRG-Cys Peptide s3->s4 p1 RP-HPLC Purification s4->p1 p2 Lyophilization p1->p2 p3 Pure FRRG-Cys Peptide p2->p3 c1 Dissolve FRRG-Cys in Degassed Buffer (pH 7.2) p3->c1 c3 Mix and Incubate (RT, 2h or 4°C, overnight) c1->c3 c2 Dissolve Maleimide-Molecule in DMSO/DMF c2->c3 c4 Quench with N-acetylcysteine c3->c4 p4 RP-HPLC or SEC Purification c4->p4 p5 LC-MS Analysis p4->p5 p6 Pure FRRG-Cys-Maleimide Conjugate p5->p6

Caption: Experimental Workflow for FRRG-Cys-Maleimide Conjugation.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment prodrug FRRG-Cys-Maleimide-Drug (Inactive Prodrug) epr EPR Effect (Enhanced Permeability and Retention) prodrug->epr tumor_cell Tumor Cell epr->tumor_cell endocytosis Endocytosis tumor_cell->endocytosis lysosome Lysosome (High Cathepsin B) endocytosis->lysosome cleavage Cathepsin B Cleavage of FRRG lysosome->cleavage drug_release Active Drug Release cleavage->drug_release cytotoxicity Cell Death drug_release->cytotoxicity

Caption: Targeted Drug Delivery via FRRG Peptide Conjugate.

References

Application of Peptide Targeting in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the FRRG Sequence: Initial literature searches did not yield specific information on a peptide with the sequence "FRRG" for use in photodynamic therapy (PDT). However, the broader field of peptide-targeted PDT is a significant and promising area of research. This document provides detailed application notes and protocols on the general principles and methodologies of using peptides to enhance the specificity and efficacy of photodynamic therapy, drawing upon examples from the current scientific literature.

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic procedure that uses a combination of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS) that kill cancer cells and other diseased cells.[1] A key challenge in PDT is the selective delivery of the photosensitizer to the target tissue to maximize therapeutic efficacy while minimizing damage to surrounding healthy tissues.[2] Peptides have emerged as excellent targeting ligands for photosensitizers due to their small size, ease of synthesis, and high affinity for specific receptors overexpressed on cancer cells.[3][4]

This document outlines the application of peptide-conjugated photosensitizers in PDT, providing an overview of the mechanism, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

Data Presentation: Efficacy of Peptide-Targeted Photosensitizers

The following table summarizes quantitative data from various studies on peptide-targeted photodynamic therapy, highlighting the improved efficacy and targeting capabilities of these agents.

Construct Target Receptor Cell Line / Model Key Findings Reference
Pyro-peptide-Folate (PPF)Folate Receptor (FR)KB (FR+), HT 1080 (FR-), CHO>10-fold higher PDT efficacy in FR+ cells. 70% uptake inhibition by free folic acid. 2.5:1 tumor accumulation (KB vs. HT 1080). 50-fold reduction in liver/spleen accumulation compared to a peptide-lacking probe.[5]
EGFpep-Au NP-Pc 4Epidermal Growth Factor Receptor (EGFR)Subcutaneous tumor-bearing miceTwofold better at killing tumor cells in vitro than free Pc 4. >Threefold improved accumulation of Pc 4 fluorescence in tumors compared to untargeted Au NPs.
scFv-Z@FRTFibroblast Activation Protein (FAP)4T1 tumor modelsEradication of cancer-associated fibroblasts (CAFs). Increased tumor accumulation of nanoparticles by 2 to 18-fold.
HFn-miniSOGTransferrin Receptor (TfR1)HepG2 (high TfR1), HeLa (low TfR1)63% reduction in HepG2 cell viability vs. 34% in HeLa cells after light irradiation.

Signaling Pathway and Mechanism of Action

Peptide-targeted photosensitizers typically exert their effect through receptor-mediated endocytosis. The peptide ligand binds to its specific receptor on the cancer cell surface, leading to the internalization of the photosensitizer-peptide conjugate. Upon light activation, the photosensitizer generates ROS, which can induce cell death through various mechanisms, including apoptosis and necrosis, by damaging cellular components like mitochondria and the endoplasmic reticulum.

G cluster_0 Cell Membrane cluster_1 Intracellular PS_Peptide Peptide-Photosensitizer Conjugate Receptor Overexpressed Receptor PS_Peptide->Receptor Specific Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Binding Binding Endosome Endosome Endocytosis->Endosome PS Photosensitizer Endosome->PS Release Release Release of PS-Peptide ROS Reactive Oxygen Species (ROS) PS->ROS Light Activation Light Light Activation Damage Cellular Damage ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis G start Start seed Seed cells in 96-well plate start->seed incubate_ps Incubate with Peptide-PS conjugate seed->incubate_ps wash Wash cells with PBS incubate_ps->wash irradiate Irradiate with specific light dose wash->irradiate incubate_post Incubate for 24-48 hours irradiate->incubate_post viability Assess cell viability (e.g., MTT assay) incubate_post->viability end End viability->end G start Start implant Implant tumor cells in mice start->implant group Group mice and let tumors grow implant->group administer Administer Peptide-PS conjugate group->administer irradiate Irradiate tumor at peak accumulation administer->irradiate monitor Monitor tumor growth and animal health irradiate->monitor endpoint Endpoint: Euthanize and analyze tumors monitor->endpoint end End endpoint->end

References

Troubleshooting & Optimization

Technical Support Center: FRRG Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the FRRG linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of the FRRG tetrapeptide linker in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the FRRG linker?

The FRRG (Phenylalanine-Arginine-Arginine-Glycine) linker is a peptide-based linker designed to be selectively cleaved by the lysosomal protease Cathepsin B.[] Cathepsin B is a cysteine protease that is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[2] The cleavage is intended to occur after the conjugate (e.g., an antibody-drug conjugate or ADC) is internalized by the target cell, releasing the payload in the acidic environment of the lysosome.[3]

Q2: What are the common causes of premature cleavage of the FRRG linker?

Premature cleavage of peptide linkers like FRRG can occur in the systemic circulation before reaching the target site, leading to off-target toxicity and reduced efficacy.[3][4] The primary causes include:

  • Off-target enzymatic cleavage: Proteases other than Cathepsin B, present in the plasma or extracellular matrix, can cleave the linker. A notable example is neutrophil elastase, a serine protease that has been shown to cleave other peptide linkers like Val-Cit.

  • Instability in specific biological matrices: Some peptide linkers exhibit instability in the plasma of certain species, such as mice, due to enzymes like carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.

  • Conjugation site: The location of the linker on the antibody or carrier molecule can influence its stability. More solvent-exposed linkers may be more susceptible to enzymatic degradation.

Q3: How can I improve the stability of my FRRG-linked conjugate?

Several strategies can be employed to enhance the in-vivo stability of peptide linkers:

  • Sequence Modification: Introducing specific amino acid modifications can improve plasma stability. For instance, adding a polar acidic residue like glutamic acid at the P3 position of a Val-Cit linker has been shown to increase its stability in mouse plasma. Similar strategies could be explored for the FRRG sequence.

  • Use of Non-Proteinogenic Amino Acids: Incorporating unnatural amino acids can increase resistance to proteolytic degradation by altering the linker's conformation and reducing recognition by proteases.

  • Linker-Payload Attachment: The chemical bond used to attach the linker to the payload and the choice of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), can impact stability and release kinetics.

  • Conjugation Chemistry and Site: Utilizing site-specific conjugation methods to attach the linker to less exposed regions of the antibody can shield it from plasma proteases.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the FRRG linker.

Problem Potential Cause Suggested Solution
High levels of free payload detected in plasma stability assays. 1. Off-target cleavage by plasma proteases (e.g., neutrophil elastase).2. Inherent instability of the linker-payload construct.3. Assay artifacts.1. Perform a protease inhibitor screening assay to identify the responsible enzyme class (see Experimental Protocol 2).2. Consider modifying the FRRG sequence (e.g., substituting an amino acid) or the conjugation site.3. Ensure assay conditions are physiological (pH 7.4, 37°C) and include appropriate controls (e.g., incubation in buffer).
Inconsistent results in mouse models compared to in-vitro assays. 1. Cleavage by mouse-specific plasma enzymes (e.g., Ces1C).1. Test the stability of the conjugate in mouse plasma in vitro.2. Consider using Ces1C knockout mice for in-vivo studies.3. Modify the linker to be resistant to Ces1C cleavage, for example by adding a P3 polar acidic residue.
Low therapeutic efficacy in vivo despite good in-vitro potency. 1. Premature cleavage leading to reduced delivery of the payload to the target site.2. Suboptimal release kinetics within the lysosome.1. Assess the in-vivo stability of the conjugate by measuring the drug-to-antibody ratio (DAR) over time.2. Evaluate the cleavage of the FRRG linker by Cathepsin B in a lysosomal extract assay (see Experimental Protocol 3).

Quantitative Data Summary

The following table summarizes stability data for cathepsin B-cleavable linkers. While specific quantitative data for the FRRG linker is limited in publicly available literature, data from similar linkers can provide valuable insights.

Linker SequenceMatrixIncubation Time (h)% Intact Conjugate/LinkerReference
Phe-Arg-Arg-Leu (FRRL) Saline Media72Stable nanoparticle structure maintained
Val-Cit (vc) Mouse Plasma168~26%
Glu-Val-Cit (EVCit) Mouse Plasma336>95%
Glu-Gly-Cit (EGCit) Mouse Plasma336>95%
Val-Cit (vc) Human Plasma336>95%
Glu-Val-Cit (EVCit) Human Plasma336>95%
Glu-Gly-Cit (EGCit) Human Plasma336>95%

Experimental Protocols

Experimental Protocol 1: In-Vitro Plasma Stability Assay

Objective: To determine the stability of an FRRG-linked conjugate in plasma.

Methodology:

  • Preparation of Plasma: Obtain fresh human or mouse plasma containing an anticoagulant (e.g., heparin). Centrifuge to remove any cellular debris.

  • Incubation: Dilute the FRRG-linked conjugate to a final concentration of 100 µg/mL in pre-warmed plasma. As a control, prepare a similar dilution in phosphate-buffered saline (PBS), pH 7.4.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots.

  • Sample Quenching: Immediately stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of free payload using LC-MS/MS. The pellet can be analyzed to determine the drug-to-antibody ratio (DAR) over time using techniques like HIC-HPLC or LC-MS.

Experimental Protocol 2: Protease Inhibitor Screening Assay

Objective: To identify the class of protease responsible for premature cleavage of the FRRG linker.

Methodology:

  • Prepare Inhibitor Cocktails: Prepare solutions of broad-spectrum protease inhibitors targeting different classes:

    • Serine protease inhibitor cocktail (e.g., AEBSF, aprotinin, leupeptin)

    • Cysteine protease inhibitor (e.g., E-64)

    • Metalloprotease inhibitor (e.g., EDTA, 1,10-phenanthroline)

  • Incubation: Pre-incubate plasma with each inhibitor cocktail for 15-30 minutes at 37°C.

  • Add Conjugate: Add the FRRG-linked conjugate to the pre-incubated plasma samples to a final concentration of 100 µg/mL. Include a control sample with no inhibitors.

  • Time Points and Analysis: Incubate for a fixed period (e.g., 24 hours) at 37°C. Stop the reaction and analyze for free payload as described in Experimental Protocol 1. A significant reduction in free payload in the presence of a specific inhibitor cocktail indicates that a protease from that class is responsible for the cleavage.

Experimental Protocol 3: Lysosomal Cathepsin B Cleavage Assay

Objective: To confirm the intended cleavage of the FRRG linker by Cathepsin B in a lysosomal environment.

Methodology:

  • Preparation of Lysosomal Extract: Isolate lysosomes from a relevant cell line (e.g., a cancer cell line known to overexpress Cathepsin B) using a commercial lysosome enrichment kit. Lyse the isolated lysosomes to release the enzymes.

  • Incubation: Incubate the FRRG-linked conjugate (e.g., 10 µM) with the lysosomal extract in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) at 37°C.

  • Controls:

    • Negative Control: Incubate the conjugate in the acidic buffer without the lysosomal extract.

    • Inhibitor Control: Pre-incubate the lysosomal extract with a specific Cathepsin B inhibitor (e.g., CA-074) for 15-30 minutes before adding the conjugate.

  • Time Points and Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction and analyze for the release of the free payload by LC-MS/MS. Efficient cleavage should be observed in the presence of the lysosomal extract, which is significantly reduced in the inhibitor control.

Visualizations

FRRG_Cleavage_Pathway cluster_extracellular Extracellular Space (Plasma, pH 7.4) cluster_cell Target Cell ADC FRRG-Linked Conjugate Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface receptor Lysosome Lysosome (pH ~5.0) Cathepsin B Internalization->Lysosome Payload Released Payload Lysosome->Payload Cathepsin B Cleavage

Caption: Intended intracellular cleavage pathway of the FRRG linker.

Premature_Cleavage_Troubleshooting Start Premature Cleavage Observed PlasmaStability Perform In-Vitro Plasma Stability Assay Start->PlasmaStability InhibitorScreen Protease Inhibitor Screening PlasmaStability->InhibitorScreen If unstable IdentifyProtease Identify Off-Target Protease Class InhibitorScreen->IdentifyProtease ModifyLinker Modify Linker Sequence (e.g., add P3 residue, use non-proteinogenic AAs) IdentifyProtease->ModifyLinker ChangeSite Change Conjugation Site IdentifyProtease->ChangeSite End Improved Stability ModifyLinker->End ChangeSite->End

Caption: Troubleshooting workflow for premature FRRG linker cleavage.

References

Technical Support Center: Reducing Off-Target Effects of FGFR-Linked Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor (FGFR)-linked therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects associated with FGFR inhibitors?

A1: Off-target effects of FGFR inhibitors are often due to their interaction with other kinases that share structural similarities with FGFRs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Common adverse events observed in clinical settings include hyperphosphatemia, dermatologic toxicities (e.g., dry skin, hair loss), ocular toxicities (e.g., dry eyes, retinal detachment), gastrointestinal issues (e.g., diarrhea, stomatitis), and fatigue.[1][2] The incidence of some side effects, like diarrhea, can be linked to the inhibition of specific off-target kinases like FGFR4.[2][3]

Q2: How can I determine if the observed cellular phenotype in my experiment is due to an on-target or off-target effect of my FGFR-linked therapy?

A2: A definitive way to distinguish between on-target and off-target effects is through a target validation experiment. Using a technique like CRISPR-Cas9 to knock out the intended FGFR target in your cell line is a robust method. If your therapeutic agent still elicits the same phenotype (e.g., cytotoxicity) in the knockout cells that lack the target FGFR, it strongly indicates that the effect is mediated by one or more off-target interactions.

Q3: What are the key strategies to minimize off-target effects when designing FGFR-targeted therapies?

A3: Several strategies can be employed to reduce off-target effects:

  • Improve Selectivity: Develop inhibitors that are highly selective for the desired FGFR isoform. This can be achieved through structure-based drug design and by targeting unique features of the ATP-binding pocket of the specific FGFR.

  • Optimize Dosing: Using the lowest effective concentration of the therapeutic agent can help minimize off-target effects, as these are often concentration-dependent.

  • Delivery Method: For gene-editing based therapies like CRISPR, the delivery method can influence off-target events. Using ribonucleoprotein (RNP) complexes of the Cas9 protein and guide RNA, which are cleared from the cell more rapidly than plasmid DNA, can reduce the time available for off-target cleavage to occur.[4]

  • High-Fidelity Enzymes: For CRISPR-based approaches, using engineered high-fidelity Cas9 variants can significantly reduce off-target editing.

Q4: What experimental methods can be used to identify potential off-target interactions of an FGFR inhibitor?

A4: A comprehensive approach to identifying off-target effects involves multiple experimental lines of evidence:

  • In Vitro Kinase Profiling: Screening your compound against a large panel of purified kinases is a standard method to identify other kinases that your inhibitor may bind to and inhibit.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context and can also help identify off-target binders.

  • Chemoproteomics: Affinity-based proteomics approaches can be used to pull down the direct binding partners of your compound from cell lysates, providing an unbiased view of its targets.

  • Phosphoproteomics: This technique can provide a global view of the signaling pathways affected by your compound, which can reveal unexpected changes downstream of potential off-target kinases.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with FGFR-linked therapies.

Scenario 1: Unexpectedly high cytotoxicity in a cell line that does not express the target FGFR.

  • Question: I am observing significant cell death in my control cell line that lacks the FGFR my therapy is designed to target. What could be the reason for this?

  • Answer: This is a strong indicator of an off-target effect. Your therapeutic agent is likely interacting with another essential protein or pathway in the control cell line.

    • Recommended Action:

      • Perform a kinase panel screen: Test your compound against a broad panel of kinases to identify potential off-target interactions.

      • Analyze the proteome of your control cell line: Identify which of the potential off-target kinases are expressed in your control cells.

      • Validate the off-target: Once a potential off-target is identified, you can use techniques like Western blotting to see if your compound inhibits its phosphorylation in the control cells.

Scenario 2: My FGFR inhibitor shows initial efficacy, but the cancer cells develop resistance over time.

  • Question: My FGFR inhibitor initially shows a strong anti-proliferative effect, but after prolonged treatment, the cells start to grow again. What could be happening?

  • Answer: This is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of an inhibitor through various mechanisms:

    • Secondary mutations in the FGFR target: The cells may acquire mutations in the FGFR gene that prevent the inhibitor from binding effectively.

    • Activation of bypass signaling pathways: The cancer cells may upregulate other signaling pathways to compensate for the inhibition of the FGFR pathway.

    • Recommended Action:

      • Sequence the FGFR gene in the resistant cells: This will reveal if any new mutations have occurred in the target protein.

      • Perform phosphoproteomic analysis: Compare the phosphoproteome of the sensitive and resistant cells to identify any upregulated signaling pathways in the resistant cells.

      • Test combination therapies: If a bypass pathway is identified, you can test a combination of your FGFR inhibitor with an inhibitor of the bypass pathway to overcome resistance.

Scenario 3: Inconsistent results between different batches of my therapeutic agent.

  • Question: I am getting variable results in my cell viability assays with different batches of my FGFR inhibitor. What could be the cause?

  • Answer: Inconsistent results between batches can be due to several factors:

    • Purity of the compound: The purity of your inhibitor may vary between batches, with impurities potentially having their own biological effects.

    • Stability of the compound: The compound may be degrading over time, leading to a decrease in its potency.

    • Recommended Action:

      • Verify the purity of each batch: Use techniques like HPLC and mass spectrometry to confirm the purity and identity of your compound.

      • Assess the stability of your compound: Store your compound under appropriate conditions (e.g., protected from light, at the correct temperature) and periodically check its integrity.

      • Use a positive control: Include a well-characterized FGFR inhibitor with a known IC50 in your assays to ensure that your experimental setup is working correctly.

Data Presentation

Table 1: Representative Kinase Selectivity Profile of a Hypothetical FGFR Inhibitor (Compound X)

Kinase TargetIC50 (nM)
FGFR1 (On-target) 5
FGFR2 (On-target) 8
FGFR3 (On-target) 6
VEGFR2 (Off-target)50
PDGFRβ (Off-target)150
c-KIT (Off-target)800
SRC (Off-target)>10,000

This table illustrates that while Compound X is potent against its intended FGFR targets, it also shows activity against other kinases at higher concentrations, which could lead to off-target effects.

Table 2: Clinical Activity of Selected FGFR Inhibitors in Different Cancer Types

InhibitorCancer TypeFGFR AlterationObjective Response Rate (ORR)
ErdafitinibUrothelial CarcinomaFGFR2/FGFR340%
PemigatinibCholangiocarcinomaFGFR2 fusions/rearrangements35.5%
InfigratinibCholangiocarcinomaFGFR2 fusions/rearrangements14.8%

This table summarizes the on-target efficacy of different FGFR inhibitors in specific patient populations, highlighting the importance of patient selection based on the genetic makeup of their tumors.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of a novel FGFR inhibitor against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test inhibitor (e.g., dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the test inhibitor at various concentrations. Include a DMSO-only control.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which will capture the radiolabeled phosphorylated substrate.

  • Wash the filter plate several times to remove unincorporated [γ-³³P]ATP.

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

This protocol provides a general workflow for creating a target FGFR knockout cell line to validate whether a compound's efficacy is dependent on its intended target.

Materials:

  • Target cell line

  • sgRNA expression vectors

  • Cas9 expression vector

  • Transfection reagent

  • Culture medium and supplements

  • Antibiotics for selection (if applicable)

  • Single-cell cloning supplies (e.g., 96-well plates)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

  • Antibodies for Western blotting

Procedure:

  • sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the FGFR gene of interest. Use online design tools to minimize potential off-target effects.

  • Vector Cloning: Clone the designed sgRNAs into an appropriate expression vector that also contains the Cas9 nuclease.

  • Transfection: Transfect the target cell line with the Cas9/sgRNA expression plasmid using a suitable transfection reagent.

  • Selection and Single-Cell Cloning: If the plasmid contains a selection marker, apply the appropriate antibiotic to select for transfected cells. After selection, plate the cells at a very low density in 96-well plates to isolate single-cell clones.

  • Expansion of Clones: Expand the single-cell clones into larger populations.

  • Genomic Validation: Extract genomic DNA from each clone. Use PCR to amplify the region of the FGFR gene targeted by the sgRNAs. Sequence the PCR products using Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) that result in a knockout.

  • Protein Validation: Perform Western blotting on lysates from the validated knockout clones to confirm the absence of the target FGFR protein.

  • Phenotypic Assay: Once the knockout is confirmed, perform your phenotypic assay (e.g., cell viability assay) with your FGFR-linked therapy on both the knockout and wild-type parental cell lines. A lack of effect in the knockout cells confirms on-target activity.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival, Differentiation) Nucleus->Transcription

Caption: Simplified FGFR signaling pathway.

Off_Target_Workflow cluster_discovery Off-Target Discovery cluster_validation Cellular Validation cluster_analysis Data Analysis & Interpretation Kinase_Profiling In Vitro Kinase Profiling Data_Integration Integrate Data Kinase_Profiling->Data_Integration Chemoproteomics Chemoproteomics Chemoproteomics->Data_Integration Target_KO CRISPR Target Knockout Phenotypic_Assay Phenotypic Assay (WT vs KO) Target_KO->Phenotypic_Assay Phospho_Western Phospho-Western Blot (Off-Target) Conclusion On-Target vs Off-Target Conclusion Phospho_Western->Conclusion Phenotypic_Assay->Conclusion Data_Integration->Phospho_Western

Caption: Experimental workflow for off-target identification.

Troubleshooting_Logic Start Unexpected Experimental Result Q1 Is the phenotype observed in a target-negative cell line? Start->Q1 A1_Yes Strongly suggests off-target effect Q1->A1_Yes Yes A1_No Could be on-target or off-target Q1->A1_No No Action1 Perform kinase profiling and validate off-targets A1_Yes->Action1 Q2 Does CRISPR knockout of the target abolish the phenotype? A1_No->Q2 A2_Yes Confirms on-target effect Q2->A2_Yes Yes A2_No Confirms off-target effect Q2->A2_No No A2_No->Action1

Caption: Troubleshooting logic for experimental outcomes.

References

Technical Support Center: Enhancing the Stability of Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "FRRG nanoparticles" does not correspond to a standard or widely recognized classification in the scientific literature. The following guide provides general strategies and troubleshooting advice applicable to a broad range of functionalized nanoparticles used in research and drug development. The principles and protocols described here are based on established methods for improving nanoparticle stability.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of nanoparticle instability?

A1: Common indicators of nanoparticle instability include:

  • Aggregation and Precipitation: Visible clumps, sediment, or cloudiness in the nanoparticle dispersion.[1][2][3]

  • Changes in Particle Size and Polydispersity Index (PDI): An increase in the average particle size and/or PDI as measured by Dynamic Light Scattering (DLS) suggests aggregation.

  • Alteration in Surface Plasmon Resonance (for metallic nanoparticles): A shift in the UV-Vis absorbance spectrum can indicate changes in particle size, shape, or aggregation state.[4]

  • Degradation of Encapsulated Payload: Premature release or chemical breakdown of the drug or active molecule within the nanoparticle.

  • Loss of Biological Activity: Reduced efficacy in biological assays due to changes in the nanoparticle's physical or chemical properties.

Q2: What are the main causes of nanoparticle aggregation?

A2: Nanoparticle aggregation is primarily driven by attractive forces between particles, such as van der Waals forces.[1] Factors that can lead to aggregation include:

  • High Surface Energy: Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce their overall surface energy.

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between particles can lead to aggregation. This can be influenced by the pH and ionic strength of the medium.

  • Insufficient Steric Hindrance: A lack of bulky molecules on the nanoparticle surface to physically prevent them from getting too close to each other.

  • Environmental Stress: Changes in temperature, pH, or the presence of certain salts can disrupt the stabilizing forces.

Q3: How can I improve the stability of my nanoparticles in biological media?

A3: Improving stability in biological fluids often requires surface modification to prevent interaction with salts and proteins. A common and effective method is PEGylation, which involves attaching polyethylene glycol (PEG) chains to the nanoparticle surface. This creates a hydrophilic layer that provides steric hindrance, repels proteins, and can reduce uptake by the reticuloendothelial system (RES), prolonging circulation time in vivo.

Q4: What is the difference between electrostatic and steric stabilization?

A4:

  • Electrostatic stabilization relies on creating a net surface charge on the nanoparticles. This leads to repulsive forces between similarly charged particles, preventing them from aggregating. This is often achieved by controlling the pH of the dispersion.

  • Steric stabilization involves attaching large molecules, typically polymers like PEG, to the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from coming into close contact.

In some cases, a combination of both, known as electrosteric stabilization, can provide superior stability.

Troubleshooting Guides

Issue 1: My nanoparticles are aggregating after synthesis.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate surface charge Adjust the pH of the solution to move further away from the isoelectric point of the nanoparticles.Increased zeta potential and improved dispersion due to enhanced electrostatic repulsion.
High ionic strength of the medium Desalt the nanoparticle solution using dialysis or centrifugal filtration.Reduced screening of surface charges, leading to stronger electrostatic repulsion and less aggregation.
Insufficient amount of stabilizing agent Increase the concentration of the capping agent or polymer used during synthesis.Improved surface coverage and enhanced steric or electrostatic stabilization.
Ineffective stabilizing agent Consider a different stabilizing agent. For example, if using a simple citrate cap, try coating with a polymer like PEG.The new stabilizing agent may provide stronger repulsive forces (steric or electrostatic) better suited for your nanoparticle system.
Issue 2: The size of my nanoparticles increases over time during storage.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal storage temperature Store the nanoparticle dispersion at a lower temperature (e.g., 4°C), but avoid freezing unless the formulation is designed for it.Reduced kinetic energy of the nanoparticles, decreasing the frequency of collisions and slowing down aggregation.
Inappropriate storage buffer Ensure the nanoparticles are stored in a buffer with a pH that maximizes their surface charge and low ionic strength.Maintained electrostatic repulsion during storage, preventing gradual aggregation.
Ostwald Ripening This is a process where larger particles grow at the expense of smaller ones. Optimize the synthesis to produce a more monodisperse population of nanoparticles.A narrower initial size distribution can reduce the driving force for Ostwald ripening.

Experimental Protocols

Protocol 1: Surface Modification with PEG-thiol (PEGylation)

This protocol is for the post-synthesis surface modification of metallic nanoparticles (e.g., gold or silver) that have a weak capping agent like citrate.

Materials:

  • Nanoparticle dispersion

  • Thiol-terminated polyethylene glycol (PEG-SH) of desired molecular weight

  • Phosphate-buffered saline (PBS)

  • Centrifugal filter units with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • To your nanoparticle dispersion, add a solution of PEG-SH to a final concentration of 1-5 mg/mL.

  • Gently mix and allow the reaction to proceed for at least 4 hours at room temperature, or overnight at 4°C. This allows for the exchange of the existing capping agent with the PEG-SH.

  • Transfer the solution to a centrifugal filter unit.

  • Centrifuge according to the filter manufacturer's instructions to remove excess PEG-SH and the displaced capping agent.

  • Resuspend the concentrated nanoparticles in fresh PBS.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.

  • Resuspend the final PEGylated nanoparticles in the desired buffer for storage.

Protocol 2: Characterization of Nanoparticle Stability using DLS

Objective: To assess the stability of a nanoparticle formulation over time by monitoring changes in hydrodynamic diameter and Polydispersity Index (PDI).

Equipment:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare your nanoparticle dispersion in the desired buffer or medium.

  • Measure the initial hydrodynamic diameter and PDI of the sample. This will be your time-zero measurement.

  • Store the nanoparticle sample under the desired conditions (e.g., 4°C, room temperature, 37°C).

  • At regular time intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the sample and measure the hydrodynamic diameter and PDI.

  • Record the data in a table for comparison.

Data Interpretation:

TimeAverage Hydrodynamic Diameter (nm)PDIObservations
Day 0105.20.15Clear, monodisperse solution
Day 7108.50.18No visible change
Day 14150.30.35Slight turbidity observed
Day 30350.10.62Visible aggregates/sediment

A significant increase in the hydrodynamic diameter and PDI over time indicates nanoparticle aggregation and instability.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization Strategy cluster_characterization Stability Assessment cluster_outcome Outcome synthesis Synthesize FRRG Nanoparticles pegylation Surface Modification (e.g., PEGylation) synthesis->pegylation ph_adjustment pH & Ionic Strength Optimization synthesis->ph_adjustment dls DLS (Size & PDI) pegylation->dls ph_adjustment->dls stability_test Long-term Stability Study dls->stability_test tem TEM (Morphology) tem->stability_test uv_vis UV-Vis (SPR Shift) uv_vis->stability_test stable_np Stable Nanoparticle Formulation stability_test->stable_np

Caption: Workflow for developing a stable nanoparticle formulation.

stabilization_mechanisms cluster_unstable Unstable System cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization np1 NP np2 NP np1->np2 Aggregation np3 NP+ np4 NP+ np3->np4 Repulsion np5 NP-PEG np6 NP-PEG np5->np6 Repulsion

Caption: Comparison of nanoparticle stabilization mechanisms.

References

Technical Support Center: Troubleshooting Low Yield in FR-RG Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low yield in Phenylalanine-Arginine-Arginine-Glycine (FRRG) peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of this tetrapeptide. The presence of two consecutive bulky and basic arginine residues presents unique challenges that can often lead to lower than expected yields.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield specifically in FRRG peptide synthesis?

Low yield in FRRG synthesis can stem from several factors, primarily related to the two consecutive arginine residues:

  • Incomplete Coupling: The bulky nature of the arginine side chain and its protecting group (e.g., Pbf) can cause steric hindrance, leading to incomplete coupling reactions. This is particularly challenging when coupling the second arginine to the first and when coupling phenylalanine to the di-arginine sequence.[1]

  • Peptide Aggregation: Sequences containing multiple arginine residues are prone to aggregation on the solid support, which can block reactive sites and hinder both deprotection and coupling steps.[1]

  • δ-Lactam Formation: A significant side reaction involving the intramolecular cyclization of activated arginine can form a stable six-membered δ-lactam. This inactive species cannot couple to the peptide chain, resulting in deletion sequences (e.g., F-R-G instead of F-R-R-G).[1][2]

  • Incomplete Deprotection: The aggregation of the growing peptide chain can prevent the complete removal of the Fmoc protecting group, leading to truncated sequences.

  • Side Reactions During Cleavage: Inefficient cleavage or removal of side-chain protecting groups can result in lower recovery of the final product. The presence of multiple arginine residues may require extended cleavage times.[3]

Q2: How can I identify the cause of my low yield?

A systematic approach involving in-process monitoring and analysis of the crude product is crucial:

  • Kaiser Test (Ninhydrin Test): This colorimetric test is essential for monitoring the completeness of coupling reactions. A positive result (blue beads) indicates the presence of free primary amines and an incomplete coupling.

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of impurities. The presence of species with lower molecular weights than the target FRRG peptide points towards deletion sequences (e.g., missing an arginine) or truncated sequences.

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the purity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred.

Q3: The Kaiser test is positive after coupling one of the arginine residues. What should I do?

A positive Kaiser test after an arginine coupling indicates that not all the free amines on the growing peptide chain have reacted. The recommended course of action is to perform a "double coupling."

Double Coupling: This involves repeating the coupling step with a fresh solution of the activated Fmoc-Arg(Pbf)-OH. This second coupling step helps to drive the reaction to completion, especially for sterically hindered amino acids like arginine. It is often recommended as a standard procedure for arginine residues.

Q4: My MS analysis shows a significant peak corresponding to the F-G or FR-G sequence. What is the likely cause?

The presence of deletion sequences where one or both arginine residues are missing strongly suggests that δ-lactam formation is occurring. This side reaction happens when the activated arginine cyclizes on itself, preventing it from coupling to the peptide chain.

To mitigate δ-lactam formation:

  • Minimize Pre-activation Time: Use in situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid. This reduces the time the activated arginine exists in solution before coupling.

  • Optimize Base Concentration: The base used in the coupling reaction (e.g., DIEA) can promote lactam formation. Using a lower excess of the base may help reduce this side reaction.

Q5: I am still experiencing low yield despite double coupling. What other strategies can I employ?

  • Change the Coupling Reagent: If standard coupling reagents are not effective, consider switching to a more powerful activating agent. Onium salt-based reagents are generally preferred for hindered amino acids.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve efficiency, but should be used with caution to avoid racemization.

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation.

Q6: Does the Phenylalanine (F) at the N-terminus pose any specific challenges?

While arginine is the primary source of difficulty, the bulky, hydrophobic nature of phenylalanine can contribute to aggregation, especially when coupled to the already aggregation-prone di-arginine sequence. Ensuring efficient solvation and using aggregation-disrupting solvents can be beneficial.

Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting low yield in FRRG peptide synthesis.

FRRG_Troubleshooting_Workflow start Low Yield of FRRG Peptide check_coupling Monitor Coupling Steps (Kaiser Test) start->check_coupling coupling_ok Kaiser Test Negative (Coupling Complete) check_coupling->coupling_ok  Negative coupling_bad Kaiser Test Positive (Incomplete Coupling) check_coupling->coupling_bad Positive   analyze_crude Analyze Crude Product (HPLC & Mass Spectrometry) coupling_ok->analyze_crude double_couple Perform Double Coupling coupling_bad->double_couple recheck_coupling Re-run Kaiser Test double_couple->recheck_coupling coupling_fixed Kaiser Test Negative recheck_coupling->coupling_fixed Negative coupling_persistent Issue Persists recheck_coupling->coupling_persistent Positive coupling_fixed->analyze_crude optimize_reagents Optimize Coupling Reagents (e.g., switch to HATU) coupling_persistent->optimize_reagents optimize_reagents->analyze_crude deletion_seq Deletion Sequences (e.g., F-G, FR-G) analyze_crude->deletion_seq Deletion Detected truncation_seq Truncated Sequences analyze_crude->truncation_seq Truncation Detected low_purity Low Purity, Multiple Peaks analyze_crude->low_purity Low Purity mitigate_lactam Mitigate δ-Lactam Formation (in-situ activation, less base) deletion_seq->mitigate_lactam check_deprotection Optimize Deprotection Step truncation_seq->check_deprotection check_cleavage Optimize Cleavage Protocol low_purity->check_cleavage final_product High Yield FRRG mitigate_lactam->final_product check_deprotection->final_product check_cleavage->final_product

Caption: A workflow for troubleshooting low yield in FRRG peptide synthesis.

Quantitative Data Summary

The following tables provide recommended starting parameters for the synthesis of FRRG. These are general guidelines and may require optimization for your specific experimental setup.

Table 1: Recommended Coupling Protocols for Arginine Residues

ParameterStandard ProtocolHigh-Efficiency Protocol
Coupling Reagent DIC/OxymaHATU/HOAt
Equivalents of Amino Acid 3 - 53 - 5
Equivalents of Coupling Reagent 3 - 53 - 5
Equivalents of Base (e.g., DIEA) 6 - 106 - 10
Coupling Time 1 - 2 hours30 - 60 minutes
Number of Couplings 2 (Double Coupling)1 - 2 (Double coupling recommended)

Table 2: Recommended Cleavage Cocktails for Peptides with Multiple Arginine Residues

ReagentCompositionApplication Notes
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues, including arginine. May require longer cleavage times (2-4 hours).
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Specifically suited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups.
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)A good general-purpose cocktail, but may require extended cleavage times (3+ hours) for complete deprotection of multiple arginines.

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).

  • Yellow/Orange: Indicates the absence of free primary amines (successful coupling).

Protocol 2: Double Coupling of Fmoc-Arg(Pbf)-OH

This protocol is recommended for coupling both arginine residues in the FRRG sequence.

Procedure:

  • First Coupling:

    • Perform Fmoc deprotection of the growing peptide chain on the resin (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-Arg(Pbf)-OH and a suitable coupling reagent (e.g., HATU) and activator base (e.g., DIEA) in DMF.

    • Add the activation mixture to the resin and couple for 30-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of Fmoc-Arg(Pbf)-OH and coupling reagents.

    • Couple for another 30-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is still positive, a third coupling may be necessary or other optimization strategies should be considered.

Protocol 3: Test Cleavage

A small-scale test cleavage can be performed to assess the quality of the synthesis before committing the entire batch of resin.

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the chosen cleavage cocktail (e.g., 100-200 µL of Reagent R).

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for analysis by HPLC and MS.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the primary issues in FRRG synthesis, their causes, and potential solutions.

FRRG_Problem_Solution problem Low Yield cause1 Incomplete Coupling problem->cause1 cause2 Peptide Aggregation problem->cause2 cause3 δ-Lactam Formation problem->cause3 cause4 Incomplete Cleavage/ Deprotection problem->cause4 subcause1a Steric Hindrance (Arg-Arg, Phe-Arg) cause1->subcause1a subcause2a Consecutive Arg Residues cause2->subcause2a subcause3a Activated Arg Cyclization cause3->subcause3a subcause4a Bulky Pbf Groups cause4->subcause4a solution1 Double Coupling subcause1a->solution1 solution2 Stronger Coupling Reagents (e.g., HATU) subcause1a->solution2 solution3 Aggregation Disrupting Solvents/Additives subcause2a->solution3 solution4 In-situ Activation subcause3a->solution4 solution5 Optimized Cleavage Cocktail (e.g., Reagent R) & Longer Cleavage Time subcause4a->solution5

Caption: Relationship between problems, causes, and solutions in FRRG synthesis.

References

Technical Support Center: Optimizing Cleavage Kinetics of Phe-Arg-Arg-Gly

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Phe-Arg-Arg-Gly tetrapeptide sequence. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize its enzymatic cleavage, with a primary focus on its most common processing enzyme, Cathepsin B.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for cleaving the this compound (FRRG) sequence?

A1: The primary enzyme known to efficiently cleave the this compound sequence is Cathepsin B , a lysosomal cysteine protease.[1] This peptide sequence is often utilized as a cleavable linker in prodrugs and other delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes, where Cathepsin B is abundant and active.[1]

Q2: What is the optimal pH for Cathepsin B-mediated cleavage?

A2: Cathepsin B exhibits robust activity over a broad pH range, but its optimal pH is typically in the acidic range of pH 5.0 to 6.5 .[2][3] While it retains some activity at neutral pH (around 7.2), its efficiency is significantly higher under the acidic conditions characteristic of lysosomes.[4] Assays are often conducted at pH 6.0 to ensure optimal activity.

Q3: What is the principle behind a typical fluorometric cleavage assay for this peptide?

A3: The most common method is a fluorescence-based assay. This involves a synthetic peptide substrate where a fluorophore (like 7-amino-4-methylcoumarin, AMC) is attached to the C-terminus. In this intact state, the fluorophore's signal is minimal. Upon cleavage of the peptide bond by Cathepsin B, the free fluorophore is released, resulting in a significant increase in fluorescence that is directly proportional to the enzyme's activity.

Q4: My cleavage reaction is slow or incomplete. What are the potential causes?

A4: Several factors could be responsible:

  • Suboptimal pH: Ensure your buffer is within the optimal acidic range for Cathepsin B (pH 5.0-6.5).

  • Inactive Enzyme: Cysteine proteases like Cathepsin B require a reducing agent for full activity. Ensure your buffer contains a reducing agent like Dithiothreitol (DTT) or L-Cysteine. Also, confirm the enzyme has been stored and handled correctly to prevent degradation.

  • Presence of Inhibitors: Your sample may contain endogenous or contaminating protease inhibitors. See the Troubleshooting Guide for more details on common inhibitors.

  • Insufficient Incubation Time: The reaction may simply need more time. Monitor cleavage over a time course to determine the optimal reaction duration.

Q5: How can I monitor the cleavage of my unlabeled this compound peptide?

A5: If your peptide is not conjugated to a fluorophore, you can monitor the reaction progress using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . Over time, you will see the peak corresponding to the intact tetrapeptide decrease, while new peaks corresponding to the cleavage products will appear and increase.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity
Possible Cause Suggestion Details
Inactive Enzyme Verify enzyme activity with a positive control substrate.Use a well-characterized fluorogenic substrate, such as Z-Arg-Arg-AMC, to confirm that your stock of Cathepsin B is active before proceeding with your experimental peptide.
Suboptimal Buffer Conditions Check the pH and composition of your assay buffer.The optimal pH for Cathepsin B is acidic (typically 5.0-6.0). Ensure the buffer contains a reducing agent like DTT or L-Cysteine (e.g., 5 mM DTT) to maintain the active site cysteine in a reduced state.
Enzyme Degradation Use a fresh aliquot of the enzyme and handle it on ice.Repeated freeze-thaw cycles can lead to a loss of enzymatic activity. Aliquot your enzyme stock upon receipt and store it at -80°C.
Substrate Instability Prepare substrate solutions fresh before each experiment.Peptide substrates can degrade, especially if dissolved in aqueous buffers for extended periods. For fluorogenic substrates, protect them from light to prevent photobleaching.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause Suggestion Details
Presence of Contaminating Protease Inhibitors Purify the sample or add an inhibitor cocktail (excluding cysteine protease inhibitors).If your peptide is in a complex biological matrix, endogenous inhibitors may be present. Common inhibitors of Cathepsin B include Leupeptin, E-64, and CA-074.
Inner Filter Effect (Fluorometric Assays) Use an appropriate substrate concentration.At high concentrations, fluorogenic substrates can absorb both excitation and emission light, leading to non-linear fluorescence readings. If this is suspected, perform the assay at several substrate dilutions.
Pipetting Inaccuracies Use calibrated pipettes and ensure thorough mixing.Small volumes of concentrated enzyme or substrate can be difficult to dispense accurately. Ensure all components are well-mixed upon reaction initiation.
Instrument Settings Optimize fluorometer or HPLC settings.For fluorescence assays, ensure you are using the correct excitation/emission wavelengths for the liberated fluorophore (e.g., Ex/Em = 348/440 nm for AMC). For HPLC, optimize the gradient to ensure good separation between the substrate and products.

Data Presentation

Table 1: Representative Kinetic Parameters for Cathepsin B with Fluorogenic Substrates

Note: Kinetic parameters are highly dependent on the specific substrate and experimental conditions. The values below are for commonly used reference substrates and serve as a benchmark.

SubstratepHKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Z-Arg-Arg-AMC6.0390--
Z-Phe-Arg-AMC7.21101.110,000
Z-Phe-Arg-AMC4.6211.466,667
Z-Nle-Lys-Arg-AMC7.2342.161,765
Z-Nle-Lys-Arg-AMC4.6131.076,923
Table 2: Recommended Assay Conditions for Cathepsin B
ParameterRecommended RangeNotes
pH 5.0 - 6.5Optimal activity is observed in the acidic range.
Temperature 25°C - 40°CAssays are commonly performed at 37°C for physiological relevance or at room temperature (~25°C).
Reducing Agent 1-5 mM DTT or L-CysteineEssential for maintaining the activity of cysteine proteases.
Enzyme Concentration 10 - 50 nMThe optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
Substrate Concentration 10 - 50 µMFor fluorogenic assays. Should be optimized based on the Km value to ensure accurate kinetic measurements.

Experimental Protocols

Protocol 1: Fluorometric Assay for Cathepsin B Activity

This protocol describes a general method for determining Cathepsin B activity using a fluorogenic substrate like a this compound-AMC peptide.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Peptide Substrate (e.g., Ac-Phe-Arg-Arg-Gly-AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer supplemented with 5 mM DTT

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay and Activation buffers.

    • Prepare a 10 mM stock solution of the peptide substrate in DMSO. Protect from light.

    • Dilute the substrate stock to a working concentration of 20 µM in Assay Buffer.

  • Enzyme Activation:

    • Dilute Cathepsin B to an intermediate concentration (e.g., 200 nM) in Activation Buffer.

    • Incubate at room temperature (25°C) for 15 minutes to fully activate the enzyme.

    • Further dilute the activated enzyme to the final working concentration (e.g., 20 nM) in Assay Buffer.

  • Assay Setup (per well):

    • Sample Wells: Add 50 µL of the 20 nM activated Cathepsin B solution.

    • Substrate Blank Wells: Add 50 µL of Assay Buffer (no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 20 µM substrate solution to all wells (Final concentrations: 10 nM enzyme, 10 µM substrate).

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 60 seconds. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440-460 nm.

  • Data Analysis:

    • Subtract the fluorescence signal from the substrate blank wells from the sample wells.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Convert the rate (in RFU/min) to moles/min using a standard curve generated with free AMC.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Enzyme Activation cluster_assay 3. Assay Setup cluster_reaction 4. Reaction & Measurement cluster_analysis 5. Data Analysis prep_buffer Prepare Assay & Activation Buffers (pH 5.5, +DTT) activate_enzyme Dilute & Incubate Enzyme in Activation Buffer (15 min) prep_buffer->activate_enzyme prep_substrate Prepare Substrate Stock (e.g., 10 mM in DMSO) initiate Add Substrate to All Wells to Start Reaction prep_substrate->initiate prep_enzyme Prepare Enzyme Stock prep_enzyme->activate_enzyme add_enzyme Pipette Activated Enzyme into 96-well Plate activate_enzyme->add_enzyme add_enzyme->initiate add_blank Pipette Assay Buffer (Blank Control) add_blank->initiate measure Measure Fluorescence Kinetically (Ex/Em ~350/450 nm) initiate->measure analyze Calculate Initial Velocity (V₀) from Linear Slope measure->analyze

Caption: Workflow for a fluorometric Cathepsin B cleavage assay.

troubleshooting_logic start Low / No Cleavage Detected check_enzyme Is the enzyme active? start->check_enzyme check_buffer Is the buffer correct? check_enzyme->check_buffer Yes control_assay Run positive control assay (e.g., with Z-Arg-Arg-AMC) check_enzyme->control_assay No check_inhibitors Are inhibitors present? check_buffer->check_inhibitors Yes verify_ph Verify buffer pH is acidic (e.g., 5.0-6.5) check_buffer->verify_ph No purify Consider sample purification or use specific inhibitors like CA-074 for validation check_inhibitors->purify Possibly problem_solved Problem Resolved check_inhibitors->problem_solved No new_enzyme Use fresh enzyme aliquot. Handle on ice. control_assay->new_enzyme new_enzyme->problem_solved add_dtt Ensure buffer contains a reducing agent (DTT) verify_ph->add_dtt add_dtt->problem_solved purify->problem_solved

Caption: Troubleshooting logic for low enzymatic cleavage activity.

References

Validation & Comparative

A Comparative Guide: FRRG Prodrugs Versus Antibody-Drug Conjugates (ADCs) in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with innovative platforms seeking to maximize therapeutic efficacy while minimizing off-target toxicity. Among these, FRRG (Phe-Arg-Arg-Gly) prodrugs and antibody-drug conjugates (ADCs) have emerged as promising strategies for delivering potent cytotoxic agents directly to tumor cells. This guide provides an objective comparison of these two modalities, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.

Introduction to FRRG Prodrugs and ADCs

FRRG Prodrugs represent a class of small-molecule drug delivery systems that leverage the overexpression of specific enzymes in the tumor microenvironment for targeted drug release. These prodrugs consist of a cytotoxic agent linked to a peptide sequence, such as FRRG, which is a substrate for proteases like cathepsin B that are often upregulated in cancer cells. The prodrug remains largely inactive in systemic circulation, thereby reducing side effects. Upon reaching the tumor, the peptide linker is cleaved by the target enzyme, releasing the active drug in a concentrated manner within the tumor site. This approach can be formulated as self-assembling nanoparticles to further enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.[1]

Antibody-Drug Conjugates (ADCs) are a well-established class of biopharmaceuticals that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The monoclonal antibody is designed to bind to a specific tumor-associated antigen (TAA) on the surface of cancer cells. Following this targeted binding, the ADC-antigen complex is internalized by the cell, and the cytotoxic payload is released intracellularly, leading to cancer cell death.[2][3][4] This targeted delivery mechanism aims to spare healthy tissues that do not express the target antigen.

Mechanism of Action: A Comparative Overview

The fundamental difference between FRRG prodrugs and ADCs lies in their targeting and activation mechanisms.

FRRG Prodrugs: Enzyme-Activated Targeting

FRRG prodrugs primarily rely on a passive targeting mechanism (the EPR effect for nanoparticle formulations) to accumulate in the tumor tissue, followed by an active release mechanism triggered by enzymatic cleavage.[1]

Signaling Pathway for FRRG Prodrug Activation

FRRG_Prodrug_Activation cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment FRRG_Prodrug_NP FRRG-Prodrug Nanoparticle Tumor_Cell Tumor Cell FRRG_Prodrug_NP->Tumor_Cell EPR Effect Active_Drug Active Cytotoxic Drug FRRG_Prodrug_NP->Active_Drug Cleavage by Cathepsin B Cathepsin_B Cathepsin B Tumor_Cell->Cathepsin_B Upregulated Expression Apoptosis Apoptosis Tumor_Cell->Apoptosis Active_Drug->Tumor_Cell Intracellular Action

Figure 1. Activation pathway of an FRRG prodrug nanoparticle.

Antibody-Drug Conjugates: Antigen-Mediated Targeting and Internalization

ADCs utilize an active targeting mechanism where the antibody component specifically binds to a TAA on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC.

Signaling Pathway for ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TAA Tumor-Associated Antigen ADC->TAA Binding Endosome Endosome TAA->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage Cell_Death Cell Death Payload->Cell_Death Cytotoxic Effect

Figure 2. General mechanism of action for an antibody-drug conjugate.

Comparative Performance Data

While direct head-to-head clinical studies comparing FRRG prodrugs and ADCs are limited, preclinical data from independent studies provide valuable insights into their respective performance characteristics. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Cytotoxicity

Drug PlatformCell LinePayloadIC50 (nM)Reference
FRRG Prodrug HT-29 (Colon)Doxorubicin~1,500
MDA-MB-231 (Breast)Doxorubicin~2,000
ADC SK-BR-3 (Breast, HER2+)MMAE~0.1
NCI-N87 (Gastric, HER2+)DM1~1.0

Note: IC50 values are highly dependent on the specific cell line, payload, and experimental conditions. This table is for illustrative purposes and does not represent a direct comparison.

Table 2: In Vivo Antitumor Efficacy

Drug PlatformXenograft ModelPayloadTumor Growth Inhibition (%)Reference
FRRG Prodrug HT-29 (Colon)Doxorubicin~80%
MDA-MB-231 (Breast)Doxorubicin~75%
ADC NCI-N87 (Gastric, HER2+)DM1>90%
JIMT-1 (Breast, HER2+)MMAE~85%

Note: Tumor growth inhibition is dependent on the dose, schedule, and specific tumor model.

Table 3: Comparative Pharmacokinetics and Biodistribution

ParameterFRRG Prodrug (F68-FDOX)Antibody-Drug Conjugate (Generic)
Circulation Half-life Prolonged due to nanoparticle formulationGenerally long (days), dictated by the antibody
Tumor Accumulation Enhanced Permeability and Retention (EPR) effectPrimarily through active targeting of TAAs
Off-target Accumulation Primarily in organs of the reticuloendothelial system (liver, spleen)Can occur in tissues with low-level TAA expression

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

FRRG Prodrug In Vivo Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of an FRRG-doxorubicin (FRRG-DOX) nanoparticle formulation in a xenograft mouse model.

Experimental Workflow

FRRG_In_Vivo_Workflow Start Start Tumor_Implantation Tumor Cell Implantation (e.g., HT-29 cells in nude mice) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Intravenous Administration (e.g., Saline, Free DOX, FRRG-DOX) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Humane Endpoint or Study Conclusion Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End ADC_In_Vitro_Workflow Start Start Cell_Seeding Seed Cancer Cells (e.g., SK-BR-3) in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h ADC_Treatment Treat with Serial Dilutions of ADC Incubation_24h->ADC_Treatment Incubation_72h Incubate for 72 hours ADC_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

References

A Comparative Analysis of Folate Receptor-Targeted Drug Conjugate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of folate receptors (FRs) represents a promising strategy in the development of novel cancer therapeutics. This is due to their limited expression in healthy tissues and significant overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers. While several isoforms of the folate receptor exist, the majority of research and clinical development has centered on Folate Receptor Alpha (FRα). Data on drug conjugates specifically targeting Folate Receptor Gamma (FRRG) is sparse in publicly available literature, preventing a direct comparative analysis of different FRRG-specific formulations.

This guide, therefore, provides a comparative analysis of different FRα-targeting antibody-drug conjugate (ADC) formulations that have been evaluated in clinical studies. We present a summary of their performance based on available experimental data, detail the general experimental protocols used for their evaluation, and provide visualizations of the key pathways and workflows involved in their development and mechanism of action.

Data Presentation: Comparative Efficacy and Safety of FRα-Targeted ADCs

The following tables summarize the clinical trial data for three prominent FRα-targeting ADCs: Mirvetuximab soravtansine, Farletuzumab ecteribulin, and Luveltamab tazevibulin. This data is derived from a meta-analysis of ten studies involving 940 patients.[1][2][3]

Formulation Drug & Linker Type Mechanism of Action Number of Patients in Meta-Analysis
Mirvetuximab soravtansine (MIRV) Maytansinoid DM4 (microtubule inhibitor) via a cleavable linkerBinds to FRα, internalizes, and releases DM4 to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.859
Farletuzumab ecteribulin (MORAb-202) Eribulin (microtubule dynamics inhibitor) via a cleavable linkerBinds to FRα, internalizes, and releases a highly potent eribulin payload to inhibit microtubule polymerization, causing cell death.45
Luveltamab tazevibulin (STRO-002) Tubulysin B analog (microtubule inhibitor) via a cleavable linkerBinds to FRα, internalizes, and releases a tubulysin payload to inhibit tubulin polymerization and induce apoptosis.36
Efficacy Outcome Mirvetuximab soravtansine Farletuzumab ecteribulin Luveltamab tazevibulin Pooled Overall Cohort
Objective Response Rate (ORR) Data not individually reported in meta-analysisData not individually reported in meta-analysisData not individually reported in meta-analysis37% (95% CI: 0.30–0.43)
ORR in High-FRα Expression Data not individually reported in meta-analysisData not individually reported in meta-analysisData not individually reported in meta-analysis34% (95% CI: 0.26–0.42)
Safety Outcome (Grade ≥ 3 Adverse Events) Mirvetuximab soravtansine Farletuzumab ecteribulin Luveltamab tazevibulin Pooled Overall Cohort
Incidence Data not individually reported in meta-analysisData not individually reported in meta-analysisData not individually reported in meta-analysis27% (95% CI: 0.19–0.36)

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed in the preclinical comparative analysis of different FRRG-drug conjugate formulations.

Receptor Binding Affinity Assay (Radioligand)

This assay determines the binding affinity (Kd) of the drug conjugate to the target receptor.

  • Materials:

    • Cell lines with high and low/no expression of FRRG.

    • Radiolabeled ligand (e.g., ³H-folic acid).

    • Test FRRG-drug conjugate formulations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Filtration apparatus with glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing FRRG in ice-cold assay buffer. Centrifuge to pellet the cell membranes and resuspend in fresh buffer. Determine the protein concentration.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation.

    • Saturation Binding: To determine Kd, add increasing concentrations of the radiolabeled ligand to the wells. For non-specific binding, add a high concentration of unlabeled folic acid.

    • Competitive Binding: To determine the inhibitory concentration (IC50) of the test conjugates, use a fixed concentration of the radiolabeled ligand and add increasing concentrations of the FRRG-drug conjugate.

    • Incubation: Incubate the plates to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Analyze the data using non-linear regression to determine Kd and IC50 values.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the drug conjugate to kill cancer cells.

  • Materials:

    • FRRG-positive and FRRG-negative cancer cell lines.

    • Cell culture medium and supplements.

    • FRRG-drug conjugate formulations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the FRRG-drug conjugate formulations for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each formulation.[5]

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of the drug conjugate in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • FRRG-positive tumor cells.

    • FRRG-drug conjugate formulations.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously implant FRRG-positive tumor cells into the flanks of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the FRRG-drug conjugate formulations and vehicle control intravenously at a predetermined schedule and dose.

    • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

    • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

    • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Mandatory Visualization

FRDC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FRRG_Drug_Conjugate FRRG-Drug Conjugate FRRG_Receptor FRRG Receptor FRRG_Drug_Conjugate->FRRG_Receptor 1. Binding Endosome Endosome FRRG_Receptor->Endosome 2. Internalization (Endocytosis) Payload_Release Drug Payload Release Endosome->Payload_Release 3. Acidification & Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 4. Cytotoxic Effect Experimental_Workflow Start Start: Develop Different FRRG-Drug Conjugate Formulations Binding_Assay Receptor Binding Assay (Determine Kd and IC50) Start->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Determine IC50 in cancer cells) Binding_Assay->Cytotoxicity_Assay Selection Select Lead Candidates Based on Affinity and Potency Cytotoxicity_Assay->Selection In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Mouse Model) Selection->In_Vivo_Efficacy Toxicity_Study Toxicity and Pharmacokinetic Studies In_Vivo_Efficacy->Toxicity_Study Final_Selection Select Final Candidate for Further Development Toxicity_Study->Final_Selection End End: Preclinical Candidate Final_Selection->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.